Bimatoprost acid-d4
Description
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-QOHQNJFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bimatoprost Acid-d4: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bimatoprost acid-d4, a deuterated analog of Bimatoprost acid. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies of Bimatoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.
Introduction
Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP). In vivo, Bimatoprost is hydrolyzed by corneal amidases to its active free acid form, Bimatoprost acid (17-phenyl-18,19,20-trinor-prostaglandin F2α).[1] Bimatoprost acid is a potent agonist of the prostaglandin F2α (FP) receptor.[1] The deuterated version, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.[2] This guide details the synthetic approach, characterization methods, and biological context of this compound.
Synthesis of this compound
A general synthetic strategy would involve the synthesis of a deuterated α-side chain synthon, which is then coupled with the ω-side chain and the cyclopentane core. A key intermediate is often a protected bicyclic lactone.
Plausible Synthetic Workflow
The following diagram illustrates a representative workflow for the synthesis of this compound. This is a generalized scheme and specific reagents and conditions may vary.
References
Deuterated Bimatoprost as a Research Tool: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of deuterated bimatoprost as a powerful research tool in pharmacology and drug development. Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and for cosmetic eyelash enhancement.[1][2][3] The strategic replacement of hydrogen atoms with deuterium, a stable isotope, can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE), leading to improved pharmacokinetic and safety profiles.[4][5][6][7] This guide details the mechanism of action of bimatoprost, the scientific rationale for its deuteration, and its applications in research. It provides structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its use in a laboratory setting.
Introduction: The Rationale for Deuterating Bimatoprost
Bimatoprost effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[1][3][8] Its therapeutic success is well-documented, but like all pharmaceuticals, it is subject to metabolic degradation. The primary routes of metabolism for bimatoprost include oxidation, N-deethylation, and glucuronidation.[2][3]
Deuteration, the process of substituting hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), offers a strategic approach to enhance the metabolic stability of pharmaceuticals.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5][6] This phenomenon, known as the Kinetic Isotope Effect (KIE) , can result in:
-
Slower Metabolism: Reduced rate of metabolic breakdown.[6]
-
Increased Half-Life: Longer duration of the drug in systemic circulation.[5]
-
Enhanced Drug Exposure: Higher area under the curve (AUC) with potentially lower or less frequent dosing.[4][6]
-
Reduced Toxic Metabolites: Decreased formation of potentially harmful byproducts.[5]
-
Improved Safety Profile: Better tolerability and fewer side effects.[4]
Deuterated compounds serve as invaluable research tools for elucidating metabolic pathways, improving the accuracy of pharmacokinetic (PK) studies, and serving as internal standards in bioanalytical assays.[9] A patent for deuterated bimatoprost highlights its potential for enhanced drug properties and reduced toxicity, making it a compound of significant interest for research and development.[10]
Mechanism of Action & Signaling Pathways
Bimatoprost is a prostamide analog that is thought to mimic the effects of endogenous prostamides.[1][2] While it is structurally similar to prostaglandin F₂α (PGF₂α), it does not appear to act on known prostaglandin receptors, including the FP receptor targeted by other prostaglandin analogs like latanoprost.[2] Instead, it is believed to bind to as-yet-unidentified prostamide receptors.[1][2]
Activation of these receptors in ocular tissues, including the trabecular meshwork and ciliary body, initiates a signaling cascade.[1] Evidence suggests the involvement of a Gq-coupled protein pathway.[11] This activation leads to a series of downstream events, including:
-
Modification of Extracellular Matrix (ECM): Upregulation of matrix metalloproteinases (MMPs) which remodel the ECM in the trabecular meshwork, reducing outflow resistance.[12]
-
Ciliary Muscle Relaxation: Relaxation of the ciliary muscle fibers, which increases the outflow of aqueous humor through the uveoscleral pathway.[1]
-
NF-κB Pathway Modulation: Studies have shown that bimatoprost can increase the expression of NF-κB p65 mRNA, suggesting a role for this pathway.[12]
For eyelash growth, the mechanism is less understood but is believed to involve the activation of prostamide receptors within hair follicles, extending the anagen (growth) phase of the hair cycle.[1]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for bimatoprost from published literature. This data serves as a baseline for comparative studies with deuterated bimatoprost.
Table 1: Pharmacokinetic Parameters of Bimatoprost
| Parameter | Value | Species/Conditions | Reference |
| Ocular Administration (0.03% Solution) | |||
| Onset of Action | ~4 hours | Human | [2][13] |
| Time to Peak Effect | 8-12 hours | Human | [3] |
| Duration of Action | ≥ 24 hours | Human | [2] |
| Peak Plasma Conc. (Cmax) | ~0.08 ng/mL | Human, 1 drop/eye daily | [3] |
| Time to Peak Plasma Conc. (Tmax) | ~10 minutes | Human | [2][3] |
| Intravenous Administration | |||
| Elimination Half-Life | ~45 minutes | Human | [2][3] |
| Volume of Distribution | 0.67 L/kg | Human | [3] |
| Systemic Clearance | 1.5 L/hr/kg | Human | [3] |
| Plasma Protein Binding | ~88% | Human | [2][3] |
| Animal Studies (Rabbit, 0.03% Solution) | |||
| Cmax in Aqueous Humor | 26.57 ± 19.16 ng/mL | Rabbit (DuraSite formulation) | [14] |
| Tmax in Aqueous Humor | 0.5 hours | Rabbit (DuraSite formulation) | [14] |
Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Study Type | Baseline IOP (mmHg) | IOP Reduction | Treatment Duration | Notes | Reference |
| Large-Scale Surveillance Trial | 21.9 | 4.6 mmHg (19.3%) | 30 days | N=14,465 patients; Bimatoprost 0.03% | [15] |
| Monotherapy Study | Not specified | 7.5 mmHg (30%) | 2 months | N=6,767 patients; Bimatoprost 0.03% | [16] |
| Sustained-Release Implant (20 µg) | ~24.5 | 8.9 mmHg | 24 months | Phase I/II Trial | [17] |
| Sustained-Release Implant (Pooled) | ~24.5 | 7.2-9.5 mmHg | 16 weeks | Phase I/II Trial | [18] |
Table 3: Efficacy in Eyelash Growth
| Study Type | Primary Outcome | Result | Treatment Duration | Notes | Reference |
| Multicenter, Randomized Trial | ≥1-grade increase in Global Eyelash Assessment | 78.1% (Bimatoprost) vs. 18.4% (Vehicle) | 16 weeks | N=278 patients | [19] |
| Gel Suspension Study | Increase in eyelash length | 2.0 mm (Bimatoprost) vs. 1.1 mm (Control) | 6 weeks | Monocular application | [20] |
| Japanese Subject Study 1 | ≥1-grade increase in GEA | 77.3% (Bimatoprost) vs. 17.6% (Vehicle) | 4 months | N=175 patients | [21] |
| Japanese Subject Study 2 | ≥1-grade increase in GEA | 88.9% (Bimatoprost) vs. 27.8% (Vehicle) | 4 months | N=108 patients | [21] |
Table 4: Thermal Stability of Bimatoprost 0.03% Solution
| Stress Temperature | Duration | Mean Concentration (% of Labeled) | Degradation Rate | Reference |
| 27°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation | [22][23][24] |
| 37°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation | [22][23][24] |
| 50°C | 3, 9, 15, 30 days | 100% - 116% | No measurable degradation | [22][23][24] |
| Note: Higher than 100% concentrations are attributed to solvent evaporation during the study.[22][23] |
Experimental Protocols
The following protocols provide a framework for utilizing deuterated bimatoprost in research.
Protocol: Synthesis of Deuterated Bimatoprost
This protocol is based on the general principles of amide synthesis described in patent literature for deuterated bimatoprost.[10] Specific reaction conditions may require optimization.
Objective: To synthesize N-ethyl-d₅-bimatoprost by substituting the N-ethyl group with a deuterated analog.
Materials:
-
Bimatoprost methyl ester (Intermediate II from patent CN103664726A)
-
Ethylamine-d₅ (deuterated alkylamine)
-
Deuterated solvent (e.g., deuterated DMSO, deuterated DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Methodology:
-
Dissolution: Dissolve bimatoprost methyl ester in a minimal amount of the chosen deuterated solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Aminolysis Reaction: Add an excess of ethylamine-d₅ to the solution.
-
Heating: Heat the reaction mixture to between 40-70°C and stir.[10] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an appropriate aqueous solution and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using silica gel column chromatography to isolate deuterated bimatoprost.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol: Comparative In Vivo IOP Study (Rabbit Model)
Objective: To compare the IOP-lowering efficacy and duration of action of deuterated bimatoprost versus standard bimatoprost in a normotensive rabbit model.
Materials:
-
New Zealand White or pigmented rabbits
-
Bimatoprost ophthalmic solution (e.g., 0.03%)
-
Deuterated bimatoprost ophthalmic solution (formulated at an equimolar concentration to the standard)
-
Vehicle solution (control)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Methodology:
-
Acclimatization: Acclimatize animals to handling and IOP measurement procedures for at least one week.
-
Baseline Measurement: Measure baseline IOP in both eyes of each rabbit at several time points (e.g., T=0, 2, 4, 8, 12, 24 hours) for two consecutive days to establish a diurnal curve.
-
Randomization: Randomly assign rabbits to treatment groups (Vehicle, Bimatoprost, Deuterated Bimatoprost). A crossover design can also be employed with an adequate washout period.
-
Drug Administration: Under minimal restraint, instill a single drop (e.g., 35 µL) of the assigned test article into one eye of each rabbit. The contralateral eye can serve as a control or receive vehicle.
-
Post-Dose IOP Measurement: Following administration, measure IOP in both eyes at predetermined time points (e.g., 2, 4, 6, 8, 12, 24, 36, and 48 hours) to assess the magnitude and duration of the IOP-lowering effect.
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of deuterated bimatoprost to bimatoprost and vehicle.
Protocol: Pharmacokinetic Analysis using LC-MS/MS
Objective: To quantify the concentration of bimatoprost and its deuterated analog in ocular tissues (aqueous humor, iris-ciliary body) following topical administration. Deuterated bimatoprost can serve as both the analyte and the internal standard for the non-deuterated form, and vice-versa. This protocol is adapted from methods described for bimatoprost analysis.[14]
Materials:
-
Aqueous humor (AH) and Iris-ciliary body (ICB) samples from the in vivo study.
-
Bimatoprost and deuterated bimatoprost analytical standards.
-
Internal Standard (IS): e.g., tetradeuterated bimatoprost-d₄ if analyzing bimatoprost, or standard bimatoprost if analyzing a different deuterated version.[14]
-
Acetonitrile (ACN) with formic acid.
-
C-18 HPLC column.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Methodology:
-
Sample Preparation:
-
Thaw frozen AH and ICB samples. Homogenize ICB samples.
-
To a 50 µL aliquot of sample, add the internal standard solution.
-
Precipitate proteins by adding acidified acetonitrile. Vortex and centrifuge to pellet the precipitate.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[14]
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from matrix components using a C-18 reverse-phase column with a suitable mobile phase gradient.
-
Detect and quantify the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis and Workflow:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Conclusion
Deuterated bimatoprost represents a sophisticated and highly valuable tool for pharmaceutical research. Its primary utility lies in the ability to probe the metabolic fate of bimatoprost with high precision, serving as a stable, non-radioactive tracer in pharmacokinetic and metabolic studies. The inherent stability conferred by the kinetic isotope effect allows researchers to differentiate between the parent drug and its metabolites more clearly and can be leveraged to develop novel therapeutic candidates with potentially superior efficacy, safety, and dosing profiles. The protocols and data presented in this guide provide a foundational resource for scientists aiming to harness the power of isotopic substitution to advance the understanding and development of bimatoprost and other prostamide analogs.
References
- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 2. Bimatoprost - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 5. neulandlabs.com [neulandlabs.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 10. CN103664726A - Deuterated bimatoprost or derivative thereof and preparation method and application of deuterated bimatoprost or derivative thereof - Google Patents [patents.google.com]
- 11. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Bimatoprost Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. researchgate.net [researchgate.net]
- 18. amedeolucente.it [amedeolucente.it]
- 19. Eyelash growth in subjects treated with bimatoprost: a multicenter, randomized, double-masked, vehicle-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholars.northwestern.edu [scholars.northwestern.edu]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bimatoprost Metabolism and the Analytical Role of its Deuterated Acid Form
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide provides a comprehensive overview of the metabolic pathways of bimatoprost, a synthetic prostamide analog. It details its conversion to the active free acid form, the subsequent systemic metabolism, and the critical role of the deuterated bimatoprost acid as an internal standard in quantitative bioanalysis.
Introduction
Bimatoprost is a prostaglandin F2α analog widely prescribed for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] It is also used cosmetically to treat eyelash hypotrichosis.[1] Structurally, bimatoprost is an ethyl amide derivative of a prostaglandin, functioning as a prodrug that undergoes metabolic activation within the eye to exert its therapeutic effect.[4][5] Understanding its metabolic fate, from ocular activation to systemic clearance, is crucial for optimizing drug delivery, efficacy, and safety. This document outlines the metabolic activation, pharmacokinetics, and the analytical methodologies used to quantify bimatoprost and its active metabolite, with a special focus on the function of its deuterated acid form.
Metabolic Activation in Ocular Tissues
Bimatoprost is administered as an ophthalmic solution and must be hydrolyzed to its biologically active form, bimatoprost free acid (17-phenyl-trinor PGF2α), to be effective.[6][7] This bioactivation is a critical first step in its mechanism of action.
Hydrolysis Pathway
The primary metabolic pathway in the eye is the enzymatic hydrolysis of the ethyl amide group of bimatoprost to a carboxylic acid, yielding the active bimatoprost acid.[5][7] This conversion is catalyzed by amidase or carboxylesterase enzymes present in various ocular tissues.[8][9]
Caption: Metabolic activation of bimatoprost to its active free acid form.
Sites and Rates of Ocular Hydrolysis
In vitro studies using human ocular tissues have demonstrated that the cornea, sclera, iris, and ciliary body all possess the enzymatic capability to hydrolyze bimatoprost.[6] The cornea exhibits the highest rate of hydrolysis.[6] This rapid conversion within target tissues ensures the localized presence of the active compound.[4]
Table 1: In Vitro Hydrolysis Rates of Bimatoprost in Human Ocular Tissues
| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) |
|---|---|
| Cornea | 6.3 |
| Sclera | 2.0 |
| Iris | 2.8 |
| Ciliary Body | 1.5 |
Data sourced from in vitro experiments incubating 0.03% bimatoprost with human eye tissue.[6]
Ocular and Systemic Pharmacokinetics
Following topical administration, bimatoprost is absorbed through the cornea and sclera.[10][11] It is then distributed to ocular tissues where it is metabolized. A small fraction of the drug reaches systemic circulation.
Ocular Pharmacokinetics
Studies in rabbits show that bimatoprost is rapidly absorbed and extensively metabolized in the eye, with concentrations of the parent drug falling below the limit of quantitation within an hour post-dose.[12] The active bimatoprost acid, however, is measurable for up to 8 hours.[12]
Table 2: Pharmacokinetic Parameters in Rabbit Aqueous Humor (AH) after a Single Dose
| Compound | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
|---|---|---|---|---|
| Bimatoprost | 0.03% Solution | 12.11 ± 21.72 | 1 | 12.31 |
| Bimatoprost Acid | 0.03% Solution | 29.58 ± 26.37 | 1 | 98.79 |
| Bimatoprost | DuraSite Formulation | 65.05 ± 26.20 | 0.5 | 24.29 |
| Bimatoprost Acid | DuraSite Formulation | 103.4 ± 42.36 | 2 | 302.6 |
Data represents mean ± standard deviation where available. Sourced from a study in pigmented rabbits.[13]
Table 3: Pharmacokinetic Parameters in Rabbit Iris-Ciliary Body (ICB) after a Single Dose
| Compound | Formulation | Cmax (ng/g) | Tmax (hr) | AUC (ng·h/g) |
|---|---|---|---|---|
| Bimatoprost | 0.03% Solution | 10.73 ± 9.01 | 0.5 | 14.44 |
| Bimatoprost Acid | 0.03% Solution | 18.38 ± 4.05 | 0.5 | 56.76 |
| Bimatoprost | DuraSite Formulation | 68.21 ± 33.00 | 0.5 | 95.14 |
| Bimatoprost Acid | DuraSite Formulation | Not specified | Not specified | 207.7 |
Data represents mean ± standard deviation where available. Sourced from a study in pigmented rabbits.[13]
In humans, aqueous humor concentrations of bimatoprost acid are detectable but remain low.[14][15]
Table 4: Bimatoprost Acid Concentrations in Human Aqueous Humor
| Time After Last Dose | Mean Concentration (nM) |
|---|---|
| 1 hour | 5.0 - 5.1 |
| 3 hours | 6.7 |
| 6 hours | 1.9 |
| 12 hours | Below Quantitation Limit |
Data compiled from studies in cataract patients treated with 0.03% bimatoprost.[14][15]
Systemic Metabolism and Excretion
Bimatoprost that enters the bloodstream is metabolized through oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites.[16][17] In vitro studies suggest that Cytochrome P450 3A4 (CYP3A4) is one of the enzymes involved in its systemic metabolism, though multiple pathways contribute.[17][18] Systemic concentrations after ocular dosing are very low, typically below 0.2 ng/mL.[17]
Table 5: Systemic Pharmacokinetic Parameters of Bimatoprost in Humans (Intravenous Dose)
| Parameter | Value |
|---|---|
| Elimination Half-life | ~45 minutes |
| Peak Plasma Concentration | Reached within 10 minutes (topical) |
| Plasma Protein Binding | 88% |
| Total Blood Clearance | 1.5 L/hr/kg |
| Excretion Route (Urine) | 67% |
| Excretion Route (Feces) | 25% |
Data sourced from studies involving intravenous and topical administration in healthy subjects.[16][17]
Mechanism of Action: Bimatoprost Acid Signaling Pathway
The active bimatoprost acid lowers IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2][3] It acts as a potent agonist for the prostaglandin F (FP) receptor.[7] Activation of the Gq-coupled FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the outflow pathways, reducing resistance and enhancing fluid drainage.[19][20]
Caption: Signaling pathway of bimatoprost acid for IOP reduction.
Role of Deuterated Bimatoprost Acid in Bioanalysis
The deuterated form of bimatoprost free acid (e.g., bimatoprost free acid-d4) is not used therapeutically. Its critical role is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of bimatoprost and its native acid metabolite in biological samples.[13][21]
An IS is a compound added in a known, constant amount to all samples (calibrators, controls, and unknowns) prior to analysis. The deuterated IS is an ideal choice because it is chemically identical to the analyte and thus behaves identically during sample extraction, chromatography, and ionization. However, its increased mass (due to the deuterium atoms) allows the mass spectrometer to distinguish it from the non-deuterated analyte. By measuring the ratio of the analyte's signal to the IS's signal, variations in sample preparation and instrument response can be corrected, ensuring highly accurate and precise quantification.
Caption: Bioanalytical workflow using deuterated internal standards.
Key Experimental Protocols
Protocol: In Vitro Hydrolysis of Bimatoprost in Ocular Tissue
This protocol is adapted from methodologies described for studying bimatoprost metabolism.[6][7]
-
Tissue Preparation: Obtain fresh human or animal (e.g., bovine, rabbit) ocular tissues (cornea, sclera, iris-ciliary body).[6][7] Tissues are dissected, weighed, and homogenized or used as whole sections in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add a known concentration of bimatoprost (e.g., from a 0.03% solution) to the tissue preparation.[6] Incubate the mixture at 37°C with gentle agitation.
-
Time-Course Sampling: Aliquots of the incubation medium are collected at various time points (e.g., 0, 1, 2, 3 hours).[6]
-
Reaction Quenching & Extraction: Stop the enzymatic reaction in the collected aliquots, typically by adding an organic solvent like acetonitrile.[13] Add the deuterated bimatoprost acid internal standard. Extract the analytes from the matrix.
-
Analysis: Analyze the samples using a validated LC-MS/MS or GC/MS method to quantify the amount of bimatoprost free acid produced over time.[6]
-
Calculation: Calculate the rate of hydrolysis, typically expressed as picomoles of product formed per milligram of tissue per hour.[6]
Protocol: In Vivo Ocular Pharmacokinetic Study in Rabbits
This protocol is based on published studies evaluating ocular drug distribution.[12][13]
-
Animal Dosing: Administer a single, precise volume (e.g., 35 µL) of the bimatoprost ophthalmic solution into the eyes of pigmented rabbits.[12]
-
Sample Collection: At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), euthanize groups of animals (e.g., n=4 per time point).[21] Immediately collect aqueous humor via paracentesis and dissect ocular tissues (iris-ciliary body).[13][21]
-
Sample Processing: Weigh the collected tissues. Add a known amount of deuterated bimatoprost and deuterated bimatoprost acid as internal standards to all aqueous humor and tissue homogenate samples.[13]
-
Extraction: Extract the analytes using an appropriate method, such as protein precipitation with acidified acetonitrile.[13] Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.[13]
-
LC-MS/MS Analysis: Quantify the concentrations of bimatoprost and bimatoprost acid in each sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both the parent drug and its active metabolite in each tissue.[21]
Conclusion
Bimatoprost serves as a classic example of a locally-acting prodrug, requiring enzymatic hydrolysis in ocular tissues to form its active acid metabolite. This active form effectively lowers intraocular pressure by enhancing aqueous humor outflow via FP receptor-mediated signaling. While systemic exposure is minimal, bimatoprost undergoes extensive metabolism before excretion. For drug development professionals and researchers, understanding these metabolic pathways is essential. Furthermore, the use of deuterated analogs of the active metabolite as internal standards is indispensable for the accurate and reliable quantification of these compounds in complex biological matrices, underpinning robust pharmacokinetic and pharmacodynamic assessments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery [mdpi.com]
- 6. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Bimatoprost - Wikipedia [en.wikipedia.org]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
The Discovery, Development, and Analysis of Bimatoprost: A Technical Guide
Executive Summary: Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), has carved a significant niche in both ophthalmology and cosmetics. Initially approved in 2001 for reducing intraocular pressure (IOP) in patients with open-angle glaucoma, its journey from a targeted therapeutic to a blockbuster drug is a case study in modern drug development. A notable side effect, eyelash growth, led to its subsequent approval for cosmetic applications. This technical guide provides an in-depth exploration of bimatoprost's discovery, its debated mechanism of action, synthetic pathways, and the development of labeled analogs for research. It includes summaries of quantitative pharmacological data and detailed protocols for key analytical and binding experiments relevant to drug development professionals.
Discovery and Rationale
Bimatoprost emerged from research programs focused on developing prostaglandin analogs to treat glaucoma, a leading cause of irreversible blindness characterized by elevated IOP. Prostaglandin F2α was known to lower IOP by increasing the outflow of aqueous humor from the eye. The development strategy focused on creating synthetic analogs with improved efficacy, stability, and side-effect profiles. Bimatoprost was designed as a prostamide, structurally similar to PGF2α but with a neutral ethyl amide group replacing the terminal carboxylic acid. This modification was key to its unique pharmacological profile. It was approved by the US FDA in 2001 for glaucoma treatment.
Mechanism of Action: An Ongoing Scientific Debate
The precise mechanism by which bimatoprost lowers IOP has been a subject of considerable scientific discussion, centering on whether it is a prodrug that acts via the prostaglandin F (FP) receptor or a true prostamide that acts on a distinct, yet-to-be-identified prostamide receptor.
-
The Prodrug Hypothesis: This theory posits that bimatoprost is inactive and penetrates the cornea, where it is hydrolyzed by enzymes like amidases into its active form, bimatoprost free acid (17-phenyl-trinor PGF2α).[1][2] This free acid is a potent agonist of the FP receptor.[3][4][5] Activation of the Gq-coupled FP receptor in the ciliary muscle and trabecular meshwork stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium ([Ca²⁺]i).[4] This signaling cascade is believed to increase the expression of matrix metalloproteinases, which remodel the extracellular matrix to enhance both uveoscleral (pressure-insensitive) and trabecular (pressure-sensitive) outflow of aqueous humor, thereby lowering IOP.[6][7]
-
The Prostamide Receptor Hypothesis: Conversely, other evidence suggests bimatoprost itself has intrinsic activity on a putative prostamide receptor, distinct from the FP receptor.[1][8] Studies have shown that bimatoprost can stimulate responses in tissues that are not blocked by selective FP receptor antagonists.[8] Furthermore, bimatoprost and known FP agonists were found to stimulate different cells within the feline iris, suggesting they act on separate receptor populations.[8] A more recent theory attempts to reconcile these findings by suggesting bimatoprost acts on a heterodimer complex of the FP receptor and one of its splice variants, which would explain the unique pharmacology.[9][10]
The dual mechanism of increasing both trabecular and uveoscleral outflow contributes to bimatoprost's high efficacy in lowering IOP.[7]
Signaling Pathway of the Prostaglandin FP Receptor
Below is a diagram illustrating the canonical signaling pathway for the prostaglandin FP receptor, the primary target of bimatoprost's active metabolite.
Caption: Prostaglandin FP receptor Gq-coupled signaling cascade.
Synthesis and Chemical Development
The initial manufacturing of prostaglandin analogs relied on the multi-step Corey synthesis developed in the late 1960s, which often required more than 17 steps.[11][12] More recent innovations have focused on increasing efficiency and stereoselectivity. A notable advancement is an organocatalytic approach that significantly shortens the synthesis.
This modern route employs an organocatalytic aldol reaction to convert succinaldehyde into a key bicyclic enal intermediate.[13][14][15] This intermediate can then be elaborated in just a few steps to yield bimatoprost and other analogs. This process has reduced the synthesis to as few as 7-8 steps, making it more efficient for large-scale production.[13][14]
References
- 1. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CN103664726A - Deuterated bimatoprost or derivative thereof and preparation method and application of deuterated bimatoprost or derivative thereof - Google Patents [patents.google.com]
- 8. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Stability of Bimatoprost Acid-d4
This guide provides a detailed overview of the physical and chemical stability of Bimatoprost and its active metabolite, Bimatoprost acid. While specific stability data for the deuterated analog, Bimatoprost acid-d4, is not extensively available in the public domain, the stability profile is expected to be comparable to its non-deuterated counterpart due to the nature of deuterium substitution. This document is intended for researchers, scientists, and drug development professionals, offering insights into degradation pathways, analytical methodologies, and storage conditions.
Introduction to Bimatoprost and Bimatoprost Acid
Bimatoprost is a synthetic prostamide analog, widely used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1] In vivo, Bimatoprost is hydrolyzed by ocular enzymes to its biologically active free acid form, Bimatoprost acid (17-phenyl-trinor-prostaglandin F2α).[2][3] Bimatoprost acid is a potent FP receptor agonist.[2] Given that this compound is often used as an internal standard in pharmacokinetic and bioanalytical studies, understanding its stability is crucial for accurate quantification.
Chemical Stability Profile
The chemical stability of Bimatoprost and by extension, Bimatoprost acid, has been evaluated under various stress conditions, including hydrolysis, oxidation, heat, and light.
2.1. Hydrolytic Stability
Forced degradation studies have demonstrated that Bimatoprost is susceptible to hydrolysis under both acidic and alkaline conditions.[4][5] The primary degradation pathway involves the hydrolysis of the ethyl amide group to form Bimatoprost acid.[2]
-
Acidic Conditions: Treatment with acid leads to the formation of Bimatoprost acid.
-
Alkaline Conditions: Alkaline conditions also promote the hydrolysis of the amide bond.[4][5]
2.2. Oxidative Stability
Bimatoprost has been shown to degrade under oxidative stress.[4][5] Exposure to oxidizing agents can lead to the formation of various degradation products.
2.3. Thermal Stability
Studies on the thermal stability of Bimatoprost ophthalmic solutions have shown it to be a relatively stable molecule. In a study simulating daily use, Bimatoprost remained stable at temperatures of 27°C, 37°C, and 50°C for up to 30 days with no measurable degradation.[1][6][7] In fact, a slight increase in concentration was observed at higher temperatures, which was attributed to water evaporation from the formulation.[1] Long-term stability data for the drug substance indicates that it is stable when stored at -20°C for up to 36 months and at 2-8°C for up to 18 months.[8] A slight increase in impurities is observed at 25°C/60% RH over 6 months.[8]
2.4. Photostability
Photostability studies are a crucial part of stability testing. While some sources indicate that Bimatoprost drug product is not sensitive to light[8], another report suggests that it is sensitive to light and should be stored in the original bottle and outer carton to protect it from light.[9] Freeze/thaw cycling did not show significant changes in related substance levels.[10]
Physical Stability
The physical stability of Bimatoprost is primarily related to its formulation, typically an ophthalmic solution. Key physical stability parameters include appearance, pH, and osmolality. Stability studies on the formulated product have shown that these parameters remain within specification under long-term and accelerated storage conditions.[10] A notable physical change observed during stability testing of the ophthalmic solution is weight loss, especially in smaller volume samples, which can in turn affect the concentration of the active ingredient and other components like the preservative.[10]
Summary of Stability Data
The following table summarizes the key findings from stability studies on Bimatoprost. It is important to note that this data is for the non-deuterated form, but provides a strong indication of the expected stability of this compound.
| Stress Condition | Observations | Key Degradation Product | Reference |
| Acid Hydrolysis | Degradation observed. | Bimatoprost Acid | [4][5] |
| Alkaline Hydrolysis | Degradation observed. | Bimatoprost Acid | [4][5] |
| Oxidation | Degradation observed. | Oxidative degradants | [4][5] |
| Thermal Stress (Solution) | Stable at 27°C, 37°C, and 50°C for up to 30 days. | None observed | [1][6][7] |
| Thermal Stress (Drug Substance) | Stable at -20°C (36 months) and 2-8°C (18 months). | Slight increase in impurities at 25°C. | [8][9] |
| Photostability | Conflicting reports; protection from light is recommended. | Photodegradants | [8][9][10] |
| Freeze/Thaw Cycling | No significant changes observed. | N/A | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are representative experimental protocols derived from the literature for assessing the stability of Bimatoprost.
5.1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Bimatoprost.
Caption: Workflow for a forced degradation study of Bimatoprost.
5.2. Stability-Indicating HPLC Method
A validated stability-indicating analytical method is essential to separate the active pharmaceutical ingredient from its degradation products.
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil C8, 250 x 4.6mm, 5µm | Waters Symmetry® C18 |
| Mobile Phase | Acetonitrile – water (40:60, v/v) | Water/acetonitrile/methanol (72/18/10, v/v/v) with 0.03% TFA |
| Flow Rate | 1 mL/min | Not specified |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | 30°C | Not specified |
| Reference | [11] | [12] |
5.3. Thermal Stability Study Protocol
This protocol describes a method for assessing the thermal stability of a Bimatoprost ophthalmic solution.[1]
Caption: Protocol for thermal stability testing of Bimatoprost solution.
Degradation Pathway
The primary chemical degradation pathway for Bimatoprost is the hydrolysis of its ethyl amide group to form the corresponding carboxylic acid, Bimatoprost acid.
References
- 1. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bimatoprost Acid | C23H32O5 | CID 5283081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]
- 5. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Forced Degradation study (Specificity) of Bimatoprost API by reverse-phase High Performance Liquid Chromatographic method - ProQuest [proquest.com]
- 12. medscape.com [medscape.com]
Bimatoprost Acid-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bimatoprost acid-d4, a deuterated analog of Bimatoprost acid. It is primarily utilized as an internal standard in analytical and bioanalytical studies for the quantification of Bimatoprost and its metabolites. This document collates available technical data, outlines typical experimental protocols, and presents a logical workflow for its application.
Core Data Summary
The following tables summarize the key chemical and physical properties of this compound, compiled from various sources.
Chemical and Physical Properties
| Property | Value | Source |
| Formal Name | 9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic-3,3,4,4-d4 acid | Cayman Chemical[1] |
| Synonyms | Bimatoprost (free acid)-d4, 17-phenyl trinor PGF2α-d4 | Cayman Chemical[1] |
| Molecular Formula | C₂₃H₂₈D₄O₅ | Cayman Chemical[1] |
| Molecular Weight | 392.5 g/mol | Cayman Chemical[1] |
| Appearance | White to off-white solid | MedChemExpress[2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[2] |
Purity and Identity
| Analysis | Specification | Source |
| Deuterated Forms | ≥99% (d₁-d₄) | Cayman Chemical[1] |
| Purity (LCMS) | A non-deuterated batch of Bimatoprost was found to be 99.51% pure. | MedChemExpress[2] |
| ¹H NMR Spectrum | Consistent with structure | MedChemExpress[2] |
| LCMS | Consistent with structure | MedChemExpress[2] |
Solubility Data
| Solvent | Concentration | Source |
| DMF | 25 mg/ml | Cayman Chemical[1] |
| DMSO | 25 mg/ml | Cayman Chemical[1] |
| Ethanol | 30 mg/ml | Cayman Chemical[1] |
| PBS (pH 7.2) | 0.5 mg/ml | Cayman Chemical[1] |
Experimental Protocols
The following are representative methodologies for the analysis of Bimatoprost and its metabolites using this compound as an internal standard. These protocols are derived from published research and analytical methods.[3][4][5][6]
Sample Preparation for Bioanalysis (Aqueous Humor)
-
Fortification: To 100 µL of the aqueous humor sample, add the internal standard solution (this compound).[4]
-
Acidification: Add 10 µL of 10% formic acid to the sample.[4]
-
Extraction: Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether. Vortex the mixture and centrifuge to separate the phases.[4]
-
Drying: Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried extract in the HPLC mobile phase for analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method is suitable for the quantification of Bimatoprost and Bimatoprost acid in biological matrices.[3][5]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[5]
-
Column: A C8 or C18 reversed-phase column (e.g., BDS Hypersil C8, 5 µm, 4.6 x 50 mm).[4]
-
Mobile Phase: A gradient elution using two solvents:
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[5]
-
Ionization: Electrospray ionization (ESI), often switching between positive and negative ion modes.[4]
-
MRM Transitions (example):
-
This compound: 391.6 → 197.0 (M-H)⁻[4]
-
Bimatoprost acid: 387.3 → 193.0 (M-H)⁻
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation of this compound.
-
Instrument: A standard NMR spectrometer (e.g., 200 MHz).[7]
-
Solvent: A deuterated solvent such as Methanol-d4 or Chloroform-d.[7]
-
Analysis: Both ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to be consistent with the known structure of Bimatoprost acid, with the absence of signals at the deuterated positions.
Application Workflow and Visualization
This compound's primary role is as an internal standard to ensure accuracy and precision in quantitative bioanalysis. The following diagram illustrates a typical workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bkinstruments.co.kr [bkinstruments.co.kr]
Commercial Availability and Application of Deuterated Bimatoprost Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of deuterated bimatoprost standards. It is designed to assist researchers, scientists, and drug development professionals in sourcing these critical internal standards for bioanalytical studies. This document outlines commercially available deuterated bimatoprost products, provides a representative experimental protocol for their use, and illustrates the signaling pathway of bimatoprost.
Commercial Availability of Deuterated Bimatoprost
Deuterated bimatoprost, primarily available as Bimatoprost-d4 and Bimatoprost-d5, is offered by a range of specialized chemical suppliers. These stable isotope-labeled standards are essential for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where they serve as internal standards to ensure accuracy and precision. The following table summarizes the commercially available deuterated bimatoprost standards based on currently available information.
| Supplier/Vendor | Product Name | Catalog Number (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Unlabeled CAS Number |
| MedchemExpress | Bimatoprost-d5 | HY-B0191S | C₂₅H₃₂D₅NO₄ | 420.60 | 98.24% | 155206-00-1 |
| Cambridge Bioscience | Bimatoprost-d5 | HY-B0191S-5mg | C₂₅H₃₂D₅NO₄ | 420.60 | 98.24% | 155206-00-1 |
| Santa Cruz Biotechnology | Bimatoprost-d4 | sc-485600 | C₂₅H₃₂D₄NO₄ | 419.60 | - | 155206-00-1 |
| MedchemExpress | Bimatoprost-d4 | HY-B0191S1 | C₂₅H₃₂D₄NO₄ | 419.60 | - | 155206-00-1 |
| Axios Research | Bimatoprost-d5 | AR-B01637 | C₂₅H₃₂D₅NO₄ | 420.61 | - | 155206-00-1 |
| Clearsynth | Bimatoprost-d5 | CS-O-33853 | - | - | - | 155206-00-1 |
| DC Chemicals | Bimatoprost-d5 | - | - | - | - | 155206-00-1 |
Note: Purity specifications, especially isotopic purity, may vary between lots and suppliers. It is recommended to consult the certificate of analysis provided by the vendor for lot-specific details. The CAS number provided is for the unlabeled compound, a common practice for referencing deuterated analogs.
Experimental Protocol: Quantification of Bimatoprost in Biological Matrices using a Deuterated Internal Standard
The following is a representative experimental protocol for the quantification of bimatoprost in a biological matrix (e.g., plasma, aqueous humor) using a deuterated bimatoprost standard as an internal standard (IS) with LC-MS/MS. This protocol is a composite of methodologies described in the scientific literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample, add 10 µL of the deuterated bimatoprost internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate bimatoprost from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bimatoprost: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
Deuterated Bimatoprost (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, reflecting the mass shift due to deuterium).
-
-
3. Data Analysis
-
Quantify bimatoprost by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known bimatoprost concentrations spiked into the same biological matrix.
Visualizations: Signaling Pathway and Experimental Workflow
To further aid in the understanding of bimatoprost's mechanism and its analysis, the following diagrams have been generated.
Caption: Simplified signaling pathway of Bimatoprost in the eye.
Caption: A typical experimental workflow for bimatoprost analysis.
Mechanism of Action of Bimatoprost
Bimatoprost is a synthetic prostamide analog.[1] Its primary mechanism of action in reducing intraocular pressure involves increasing the outflow of aqueous humor from the anterior chamber of the eye.[2][3] Unlike prostaglandin F2α analogs, which act on prostaglandin F receptors, bimatoprost is believed to interact with a distinct, yet to be fully characterized, "prostamide receptor".[1][2] This interaction, primarily within the trabecular meshwork, is thought to enhance the outflow of aqueous humor, thereby lowering intraocular pressure.[2][4]
This guide provides a foundational understanding of the commercial landscape and analytical application of deuterated bimatoprost standards. For specific applications, further optimization of the experimental protocol is recommended. Researchers should always refer to the supplier's documentation for detailed information on their products.
References
- 1. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of Bimatoprost Using Bimatoprost Acid-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of bimatoprost in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Bimatoprost acid-d4, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications in drug development.
Introduction
Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] It functions by increasing the outflow of aqueous humor from the eye.[3] Given its potent activity at low concentrations, a highly sensitive and specific analytical method is crucial for its quantification in biological samples. LC-MS/MS offers the required sensitivity and selectivity for bioanalytical studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification by compensating for variability during sample preparation and analysis.
Bimatoprost Signaling Pathway
Bimatoprost mimics the action of endogenous prostamides by binding to and activating prostamide receptors in the eye. This activation initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathways.[3] The ultimate effect is an increase in the outflow of aqueous humor, which in turn lowers intraocular pressure.[3]
Experimental Protocols
Materials and Reagents
-
Bimatoprost analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, rabbit aqueous humor)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 200 µL aliquot of the sample, add 20 µL of the this compound internal standard working solution.
-
Add 780 µL of methanol, vortex for 20 seconds, and centrifuge for 5 minutes at 18,000 rcf.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of water to the supernatant.
-
Inject the final solution into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A representative set of LC-MS/MS parameters are provided below. These may require optimization for specific instrumentation and matrices.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard LC system (e.g., Agilent, Waters, Shimadzu) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 550 °C |
| MRM Transitions | |
| Analyte | Q1 (m/z) -> Q3 (m/z) |
| Bimatoprost | 416.3 -> 211.2 |
| This compound (IS) | 391.6 -> 197.0[4] |
Experimental Workflow
The general workflow for the quantitative analysis of Bimatoprost using this compound as an internal standard is depicted below.
Quantitative Data
The following tables summarize representative validation data for the LC-MS/MS quantification of Bimatoprost. It is important to note that this data is compiled from various sources and may have been generated using different internal standards. A full method validation should be performed in the target matrix before routine use.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Reference |
| Human Plasma | 0.001 - 0.05 | >0.99 | 0.001 | [5] |
| Cosmetic Serum | 0.25 - 50 | >0.9992 | 0.03 (mg/kg) |
Table 4: Precision and Accuracy
| Matrix | QC Level | Concentration (µg/g) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Error) | Reference |
| Cosmetic Serum | Low | 2 | < 11 | < 11 | < 11 | |
| Mid | 80 | < 11 | < 11 | < 11 | ||
| High | 450 | < 11 | < 11 | < 11 |
Table 5: Recovery
| Matrix | Concentration (pg/mL) | Recovery (%) | Reference |
| Human Plasma | 5 | >90 | |
| 200 | >90 | ||
| Cosmetic Serum | 2, 80, 450 (µg/g) | >90 |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of Bimatoprost in various biological matrices. The presented protocols and data demonstrate the suitability of this method for demanding research and development applications, enabling accurate assessment of Bimatoprost pharmacokinetics and exposure. Researchers should perform a full method validation in their specific matrix of interest to ensure compliance with regulatory guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
Method Development for Bimatoprost Analysis in Aqueous Humor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a synthetic prostamide analog widely used in the topical treatment of glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP). A significant portion of bimatoprost is hydrolyzed in the eye to its active metabolite, bimatoprost free acid, which is a potent agonist of the prostaglandin FP receptor.[1][2] Accurate quantification of bimatoprost and its free acid in aqueous humor is crucial for pharmacokinetic studies, dose-response characterization, and the development of novel ophthalmic formulations.
This document provides a detailed application note and protocol for the sensitive and selective analysis of bimatoprost in aqueous humor using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Method Overview
The method described herein is based on established principles of bioanalytical method development and validation, employing liquid-liquid extraction for sample clean-up followed by UPLC-MS/MS for detection and quantification.[3] This approach offers high sensitivity and specificity, enabling the determination of low concentrations of bimatoprost and its metabolite in the limited sample volumes typically obtained from aqueous humor.[4]
Instrumentation and Materials
-
UPLC System: A system equipped with a binary solvent manager and a sample manager capable of maintaining cooled sample temperatures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Analytical Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[6]
-
Reagents and Solvents: Acetonitrile, methanol, formic acid, ammonium acetate, ethyl acetate, n-hexane (all LC-MS grade or higher). Bimatoprost and bimatoprost free acid reference standards, and a suitable internal standard (IS) (e.g., a deuterated analog or a structurally similar compound like latanoprost).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of bimatoprost, bimatoprost free acid, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration standards and quality control samples.
-
Calibration Standards: Spike appropriate volumes of the working solutions into a blank aqueous humor matrix to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels.
-
Quality Control Samples: Prepare QC samples in blank aqueous humor at a minimum of three concentration levels: low, medium, and high.
Sample Preparation from Aqueous Humor
The following protocol is a general guideline for liquid-liquid extraction (LLE). Optimization may be required based on specific laboratory conditions.
-
To 50 µL of aqueous humor sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of ethyl acetate/n-hexane (80:20, v/v) as the extraction solvent.[3]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase B and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.02% Formic Acid in Water[5] |
| Mobile Phase B | 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95:5, v/v)[5] |
| Flow Rate | 0.25 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 4.0 | 5 |
| 18.0 | 95 |
| 18.1 | 100 |
| 22.0 | 100 |
| 22.1 | 5 |
| 24.0 | 5 |
Table 3: Mass Spectrometry Parameters (Example)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: Example MRM Transitions for Bimatoprost and Bimatoprost Free Acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bimatoprost | 416.3 | 211.1 | 35 | 20 |
| Bimatoprost Free Acid | 416.3 | 398.3 | 35 | 15 |
Note: The specific MRM transitions, cone voltages, and collision energies should be optimized for the instrument in use by infusing standard solutions of the analytes.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.[7]
Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | The relationship between the concentration of the analyte and the analytical response. | A calibration curve with at least 6 non-zero points, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision ≤ 20% CV; accuracy within ±20% of the nominal value.[5] |
| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).[7] |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should be ≤ 15% for QC samples (≤ 20% for LLOQ).[7] |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible recovery is more important than 100% recovery. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the baseline concentrations. |
Data and Results
Published studies have reported the quantification of bimatoprost and its free acid in human aqueous humor following topical administration. The concentrations are typically in the low nanomolar range.[1][2]
Table 6: Reported Aqueous Humor Concentrations of Bimatoprost and Bimatoprost Free Acid
| Analyte | Time Post-Dose | Mean Concentration (nM) ± SEM | Reference |
| Bimatoprost | 2 hours | 5.7 ± 1.4 | [1] |
| Bimatoprost | 12 hours | 1.1 ± 0.4 | [1] |
| Bimatoprost Free Acid | 2 hours | 22.0 ± 7.0 | [1] |
| Bimatoprost Free Acid | 12 hours | 7.0 ± 4.6 | [1] |
| Bimatoprost | 1 hour | 6.81 ± 1.36 | [2] |
| Bimatoprost Free Acid | 2 hours | 30.9 ± 16.41 | [2] |
Visualizations
Bimatoprost Mechanism of Action
Bimatoprost, primarily through its active metabolite bimatoprost free acid, lowers intraocular pressure by increasing both the trabecular and uveoscleral outflow of aqueous humor. This is achieved by binding to prostaglandin FP receptors on cells of the trabecular meshwork and ciliary body.[8] This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which reduces hydraulic resistance to aqueous humor outflow.[9]
Caption: Signaling pathway of bimatoprost's action in increasing aqueous humor outflow.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of bimatoprost in aqueous humor samples.
Caption: Experimental workflow for bimatoprost analysis in aqueous humor.
Method Validation Parameters
The relationship between the core parameters for bioanalytical method validation is depicted below, highlighting the interconnectedness of these assessments to ensure a reliable and robust method.
Caption: Interrelationship of key bioanalytical method validation parameters.
References
- 1. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Validated LC-MS/MS Method for the Quantification of Bimatoprost Acid in Human Plasma Using Bimatoprost Acid-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and robust bioanalytical method for the quantification of Bimatoprost acid, the active metabolite of Bimatoprost, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bimatoprost acid-d4 as the stable isotope-labeled internal standard. This method has been validated according to the general principles of bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. The described protocol is suitable for pharmacokinetic studies and other research applications requiring the accurate measurement of Bimatoprost acid in a biological matrix.
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, primarily used to reduce elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] It is also used to treat eyelash hypotrichosis.[3] Following topical administration, Bimatoprost is rapidly hydrolyzed by corneal and scleral esterases to its biologically active free acid form, Bimatoprost acid.[2][4] To accurately assess the pharmacokinetic profile of Bimatoprost, a reliable and validated bioanalytical method for the quantification of Bimatoprost acid in biological matrices is essential.[5][6]
This application note details a comprehensive validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bimatoprost acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[7] The validation parameters, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, were assessed in accordance with established bioanalytical method validation guidelines.[8][9][10][11][12]
Signaling Pathway of Bimatoprost
Caption: Bimatoprost Signaling Pathway.
Materials and Methods
Reagents and Chemicals
-
Bimatoprost acid and this compound were of certified reference standard grade.
-
HPLC-grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was used throughout the experiments.
-
Human plasma (K2EDTA) was sourced from an accredited biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.[13][14]
-
The system was equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient was optimized for the separation of Bimatoprost acid and its internal standard.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bimatoprost Acid: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 4] > [Product Ion + 4]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Experimental Protocols
Preparation of Standard and Quality Control Samples
Stock solutions of Bimatoprost acid and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was employed for the extraction of Bimatoprost acid and this compound from human plasma.
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Bioanalytical Method Validation Workflow
References
- 1. Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. jchps.com [jchps.com]
- 4. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Bimatoprost Analysis in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of bimatoprost and its active metabolite, bimatoprost acid, in various ocular tissues. The protocols are designed to ensure high recovery, minimize matrix effects, and achieve low limits of quantification, making them suitable for pharmacokinetic studies, drug metabolism research, and formulation development.
Overview of Sample Preparation Techniques
The analysis of bimatoprost in complex biological matrices such as ocular tissues requires robust sample preparation to remove interfering substances like proteins and phospholipids. The most common and effective techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Often, a combination of these methods is employed to achieve the desired cleanliness and concentration of the analyte.
-
Protein Precipitation (PPT): This is a simple and rapid method to remove the majority of proteins from the sample. It is often used as an initial clean-up step before a more selective technique like LLE or SPE. Common precipitating agents include acetonitrile and methanol.
-
Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for separating analytes from interfering matrix components based on their differential solubility in two immiscible liquid phases. It is particularly useful for lipophilic compounds like bimatoprost.
-
Solid-Phase Extraction (SPE): SPE provides a more controlled and often more efficient clean-up compared to LLE. It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of bimatoprost and bimatoprost acid in various ocular tissues using different sample preparation techniques coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analyte | Ocular Tissue | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL or ng/tissue) | Citation |
| Bimatoprost | Aqueous Humor | LLE | Not Reported | Not Reported | 0.200 ng/mL | [1] |
| Bimatoprost Acid | Aqueous Humor | LLE | Not Reported | Not Reported | 0.200 ng/mL | [1] |
| Bimatoprost | Iris-Ciliary Body | PPT followed by LLE | Not Reported | Not Reported | 0.100 ng/tissue | [1] |
| Bimatoprost Acid | Iris-Ciliary Body | PPT followed by LLE | Not Reported | Not Reported | 0.100 ng/tissue | [1] |
| Bimatoprost | Plasma | LLE | >90 | Not Reported | 0.0005 ng/mL | [2] |
| Bimatoprost | Cosmetic Serum | Dilution & Centrifugation | >90 | Not Reported | 1 ng/g | [3][4] |
LLOQ: Lower Limit of Quantification; PPT: Protein Precipitation; LLE: Liquid-Liquid Extraction.
Experimental Protocols
General Considerations for Ocular Tissue Handling
-
Upon collection, ocular tissues should be immediately frozen and stored at -80°C until analysis to prevent degradation of bimatoprost.
-
Tissues should be accurately weighed before homogenization.
-
To minimize enzymatic activity, all sample preparation steps should be performed on ice.
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction for Cornea, Sclera, and Iris-Ciliary Body
This protocol is a robust method for extracting bimatoprost and bimatoprost acid from solid ocular tissues.
Materials:
-
Ocular tissue (Cornea, Sclera, or Iris-Ciliary Body)
-
Homogenizer (e.g., bead beater)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Internal Standard (IS) solution (e.g., deuterated bimatoprost)
-
0.1% Formic acid in water
-
Centrifuge capable of 15,000 x g and 4°C
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Homogenization:
-
To a pre-weighed tissue sample in a 2 mL microcentrifuge tube, add 1 mL of ice-cold methanol.
-
Add homogenization beads.
-
Homogenize the tissue using a bead beater until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 15 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add the internal standard solution to the supernatant and vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction for Aqueous Humor
Aqueous humor, being a less complex matrix, can often be effectively processed using a direct LLE.
Materials:
-
Aqueous humor sample
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Internal Standard (IS) solution
-
0.1% Formic acid in water
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Thawing:
-
Thaw the aqueous humor sample on ice.
-
-
Internal Standard Spiking:
-
To 100 µL of aqueous humor in a microcentrifuge tube, add the internal standard solution and vortex briefly.
-
-
Acidification:
-
Add 10 µL of 0.1% formic acid in water and vortex.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Organic Layer Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction for Aqueous Humor
SPE can provide a cleaner extract and higher concentration factor for aqueous humor samples.
Materials:
-
Aqueous humor sample
-
SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Internal Standard (IS) solution
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment:
-
Thaw the aqueous humor sample on ice.
-
Spike with the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated aqueous humor sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
-
Elution:
-
Elute the bimatoprost and its metabolite with 1 mL of the elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 100 µL) of the reconstitution solution.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for bimatoprost extraction from solid ocular tissues.
Bimatoprost Signaling Pathway
Caption: Bimatoprost signaling pathway in lowering intraocular pressure.[5][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
Application of Bimatoprost Acid-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bimatoprost, a synthetic prostamide analogue, is widely used in the treatment of glaucoma and ocular hypertension. It is an ethyl amide prodrug that is hydrolyzed in the eye to its biologically active free acid, bimatoprost acid. To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of bimatoprost, robust bioanalytical methods are essential. Drug Metabolism and Pharmacokinetic (DMPK) studies rely on sensitive and specific quantification of the parent drug and its key metabolites in various biological matrices.
Bimatoprost acid-d4, a deuterium-labeled stable isotope of the active metabolite, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis due to its ability to compensate for variability during sample preparation and analysis. This compound shares near-identical physicochemical properties with the endogenous bimatoprost acid, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention. However, its mass is shifted by four daltons, allowing for distinct detection by the mass spectrometer. This co-elution and differential detection minimize matrix effects and improve the accuracy, precision, and robustness of the analytical method.
The application of this compound is critical in DMPK studies for several reasons:
-
Accurate Pharmacokinetic Profiling: Enables precise quantification of bimatoprost acid concentrations in plasma, aqueous humor, and other tissues over time, which is crucial for determining key pharmacokinetic parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life.
-
Metabolism Studies: Facilitates the investigation of the conversion of bimatoprost to its active acid metabolite, providing insights into the rate and extent of its activation in vivo.
-
Bioequivalence Studies: Serves as a reliable tool in comparative pharmacokinetic studies to establish bioequivalence between different formulations of bimatoprost.
-
Regulatory Compliance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation to ensure the reliability of data submitted for drug approval.
Data Presentation
The following tables summarize quantitative data from various DMPK studies of bimatoprost and its active metabolite, bimatoprost acid.
Table 1: Pharmacokinetic Parameters of Bimatoprost and Bimatoprost Acid in Human Plasma/Blood
| Analyte | Dose | Cmax (ng/mL) | Tmax (min) | AUC0-t (ng·hr/mL) | Study Population | Reference |
| Bimatoprost | 0.03% solution, once daily | 0.0864 (Day 1) | 6.3 - 7.9 | 0.0318 (Day 1) | Healthy Subjects | [1] |
| 0.0721 (Day 7) | 0.0259 (Day 7) | |||||
| 0.0822 (Day 14) | 0.0444 (Day 14) | |||||
| Bimatoprost Acid | 0.03% solution, once daily | Not Detected | - | - | Healthy Subjects | [1] |
Table 2: Pharmacokinetic Parameters of Bimatoprost and Bimatoprost Acid in Rabbit Aqueous Humor (AH) and Iris-Ciliary Body (ICB)
| Formulation | Tissue | Analyte | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC0.25–24 h (ng·hr/mL or ng·hr/g) | Reference |
| Bimatoprost 0.03% | AH | Bimatoprost | 12.11 ± 21.72 | 1 | - | [2] |
| Bimatoprost Acid | 29.58 ± 26.37 | 1 | - | [2] | ||
| ICB | Bimatoprost | 10.73 ± 9.01 | 0.5 | 14.44 | [3] | |
| Bimatoprost Acid | 18.38 ± 4.05 | 0.5 | 56.76 | [3] | ||
| ISV-215 (Bimatoprost 0.03%) | AH | Bimatoprost | 26.57 ± 19.16 | 0.5 | - | [2] |
| Bimatoprost Acid | - | - | - | |||
| ICB | Bimatoprost | - | - | 95.14 | [3] | |
| Bimatoprost Acid | - | - | 207.7 | [3] |
Table 3: Bioanalytical Method Parameters for Quantification of Bimatoprost and Bimatoprost Acid
| Parameter | Bimatoprost | Bimatoprost Acid | Matrix | Reference |
| LLOQ | 0.025 ng/mL | 0.05 ng/mL | Blood | [1] |
| LLOQ | 0.001 - 0.005 ng/mL | 0.01 - 0.05 ng/mL | Plasma | [4] |
| LLOQ | 0.2 ng/mL | 0.5 ng/mL | Aqueous Humor | [3] |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL | Iris-Ciliary Body | [3] |
Experimental Protocols
Bioanalytical Method for Bimatoprost and Bimatoprost Acid in Human Plasma
This protocol describes a general procedure for the quantification of bimatoprost and bimatoprost acid in human plasma using LC-MS/MS with this compound as an internal standard.
a. Materials and Reagents:
-
Bimatoprost and Bimatoprost Acid reference standards
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
b. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of bimatoprost, bimatoprost acid, and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the bimatoprost and bimatoprost acid stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound) in acetonitrile at an appropriate concentration.
c. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Bimatoprost: To be determined based on parent and product ions.
-
Bimatoprost Acid: To be determined based on parent and product ions.
-
This compound: To be determined based on parent and product ions.
-
e. Method Validation: The method should be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualization
Caption: Experimental workflow for a typical DMPK study of Bimatoprost.
References
Application Note: Simultaneous Quantification of Bimatoprost and its Acid Metabolite by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the prostaglandin analog bimatoprost and its active metabolite, bimatoprost acid (17-phenyl-trinor PGF2α), in biological matrices such as aqueous humor and plasma. This method is suitable for pharmacokinetic studies, drug metabolism research, and formulation development. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics.
Introduction
Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and ocular hypertension.[1] It reduces intraocular pressure by increasing the outflow of aqueous humor. In the eye, bimatoprost is hydrolyzed by amidases to its active free acid metabolite, 17-phenyl-trinor PGF2α, which is a potent agonist of the prostaglandin FP receptor.[2][3] To understand the complete pharmacokinetic profile and the in-vivo mechanism of action, it is crucial to simultaneously quantify both the parent drug and its active metabolite. This LC-MS/MS method provides the necessary sensitivity and selectivity for their concurrent determination in complex biological samples.
Experimental Workflow
Caption: Workflow for the simultaneous quantification of bimatoprost and its acid metabolite.
Detailed Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for aqueous humor or plasma samples.
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add 5 µL of the internal standard (IS) working solution (e.g., Bimatoprost-d4 or a structurally similar prostaglandin analog). Vortex briefly.
-
Extraction: Add 1 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v).
-
Vortexing: Vortex the samples vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system. |
| Column | A reversed-phase C18 or Biphenyl column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is recommended to achieve good separation of the lipophilic bimatoprost and its more polar acid metabolite.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate with 0.02% Formic Acid.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 5 mM Ammonium Acetate in Acetonitrile/Water (95/5; v/v) with 0.02% Formic Acid.[4] |
| Flow Rate | 0.25 - 0.4 mL/min.[4] |
| Injection Volume | 5 - 20 µL. |
| Column Temperature | 40°C. |
| Gradient Elution | A gradient elution is recommended to ensure the separation of both analytes. An example gradient is as follows: Start with 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[4] |
Mass Spectrometry
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in Positive mode for bimatoprost and Negative mode for bimatoprost acid is often optimal. However, positive mode can be used for both for simplicity. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Capillary Voltage | ~3.0 kV.[4] |
| Source Temperature | ~150°C.[4] |
| Desolvation Temp. | ~550°C.[4] |
| Gas Flow Rates | Cone Gas: ~50 L/h; Desolvation Gas: ~600 L/h.[4] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Bimatoprost | 416.3 | 211.2 | 133.1 | 30 | 20 |
| Bimatoprost Acid | 387.2 (M-H)⁻ | To be optimized | To be optimized | To be optimized | To be optimized |
Note on Bimatoprost Acid MRM: The exact MRM transitions for bimatoprost acid should be optimized empirically. The precursor ion in negative mode would be expected at m/z 387.2. Product ions would result from fragmentation of the prostaglandin backbone.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the simultaneous quantification of bimatoprost and its acid metabolite, compiled from various studies.[5][6][7]
Table 1: Linearity and Lower Limits of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Bimatoprost | Aqueous Humor | 0.2 - 100 | > 0.99 | 0.2 |
| Iris-Ciliary Body | 0.05 - 100 | > 0.99 | 0.1 | |
| Bimatoprost Acid | Aqueous Humor | 0.5 - 100 | > 0.99 | 0.5 |
| Iris-Ciliary Body | 0.1 - 100 | > 0.99 | 0.1 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Level | Accuracy (%) | Precision (%RSD) |
| Bimatoprost | Various | Low QC | 95 - 105 | < 15 |
| Medium QC | 90 - 110 | < 15 | ||
| High QC | 90 - 110 | < 15 | ||
| Bimatoprost Acid | Various | Low QC | 95 - 105 | < 15 |
| Medium QC | 90 - 110 | < 15 | ||
| High QC | 90 - 110 | < 15 |
QC = Quality Control
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of bimatoprost and its primary active metabolite, bimatoprost acid, in biological matrices. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized performance data, offer a comprehensive guide for researchers in pharmacology, drug development, and related fields. This method is a valuable tool for elucidating the pharmacokinetic and metabolic profiles of bimatoprost.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Bioanalysis of Bimatoprost Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a synthetic prostamide analog utilized in the management of glaucoma and ocular hypertension. It functions as a prodrug, which, upon administration, is hydrolyzed by corneal enzymes to its active metabolite, bimatoprost acid. This active form, a potent prostaglandin F2α analog, enhances the outflow of aqueous humor, thereby reducing intraocular pressure. For robust preclinical and clinical bioanalysis, a stable isotope-labeled internal standard is crucial for accurate quantification. Bimatoprost acid-d4 serves as an ideal internal standard for the LC-MS/MS-based quantification of bimatoprost acid in various biological matrices due to its similar physicochemical properties and distinct mass-to-charge ratio.[1][2] These application notes provide detailed protocols for the extraction and analysis of bimatoprost acid using this compound as an internal standard.
Signaling Pathway of Bimatoprost
Bimatoprost, after its conversion to bimatoprost acid, primarily acts on prostamide receptors, though the exact receptor is still under investigation.[1][3] Its mechanism involves increasing the outflow of aqueous humor through both the uveoscleral (unconventional) and trabecular meshwork (conventional) pathways.[1][4] This dual action leads to a significant reduction in intraocular pressure.
Experimental Protocols
Bioanalytical Method for Bimatoprost Acid in Rabbit Aqueous Humor and Iris-Ciliary Body
This protocol is adapted from a preclinical pharmacokinetic study and is suitable for the analysis of bimatoprost acid in ocular tissues.[3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a silanized glass tube, add the tissue sample (e.g., iris-ciliary body).
-
Add 100 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Add 50 µL of 10% formic acid in water and vortex for 20 seconds.
-
Perform liquid-liquid extraction by adding 4 mL of methyl-t-butyl ether.
-
Vortex, sonicate, and vortex again to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of acetonitrile, vortex for 1 minute, and transfer to an autosampler vial for LC-MS/MS analysis.
-
For aqueous humor samples, direct injection onto the LC-MS/MS system may be possible without prior extraction, though this should be validated.[3]
2. LC-MS/MS Analysis
The following parameters provide a starting point for method development and are based on a published method for bimatoprost acid.[3]
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | Thermo APS-2 Hypersil 3 µm, 50x2.1 mm or equivalent |
| Mobile Phase A | 0.5% Formic Acid in Acetonitrile |
| Mobile Phase B | 0.5% Formic Acid in Methanol |
| Gradient | Time (min)/%B: 0/15, 1/15, 2/40, 4.5/40, 4.51/15, 6.5/15 |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bimatoprost Acid | ~388.2 | To be determined |
| This compound | ~392.2 | To be determined |
Note: The exact m/z values for precursor and product ions should be determined by infusing standard solutions of bimatoprost acid and this compound into the mass spectrometer.
Bioanalytical Method for Bimatoprost Acid in Human Plasma
This protocol is a general guideline for the analysis of bimatoprost acid in human plasma and may require optimization.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-condition a mixed-mode or polymer-based SPE cartridge with methanol followed by water.
-
Load a 500 µL aliquot of human plasma to which the this compound internal standard has been added.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical or clinical bioanalytical study of bimatoprost acid.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in bimatoprost quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of quantifying bimatoprost, with a specific focus on overcoming matrix effects in various biological and cosmetic samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of bimatoprost?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest (bimatoprost).[1] These components can include salts, proteins, phospholipids, and other endogenous or exogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of bimatoprost in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This phenomenon is a significant concern because it can lead to inaccurate and imprecise quantification, poor sensitivity, and unreliable results.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: How can I determine if my bimatoprost assay is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a bimatoprost standard solution into the mass spectrometer after the LC column.[4] A blank, extracted sample matrix is then injected onto the column. Any dip or rise in the constant bimatoprost signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[4] This helps in adjusting the chromatography to move the bimatoprost peak away from these interference zones.
-
Post-Extraction Spike Analysis: This is a quantitative assessment. The response of bimatoprost in a neat solution is compared to the response of bimatoprost spiked into an extracted blank matrix sample at the same concentration.[5] The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What is the most effective strategy to eliminate or reduce matrix effects?
A3: The most effective strategy is to improve the sample preparation or "clean-up" process to remove interfering matrix components before analysis.[4][6] The choice of technique depends on the complexity of the matrix (e.g., human plasma, cosmetic serum) and the required sensitivity. The three most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[6] Additionally, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[4]
Q4: I am observing significant ion suppression in my analysis. What are the immediate troubleshooting steps?
A4: If you suspect ion suppression is affecting your results, follow this workflow:
-
Confirm the Matrix Effect: Use the post-column infusion or post-extraction spike method to confirm the presence and extent of ion suppression.
-
Review Sample Preparation: Your current clean-up may be insufficient. If you are using a simple "dilute-and-shoot" or protein precipitation method, consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
-
Optimize Chromatography: Try to modify your LC gradient to better separate bimatoprost from the co-eluting interferences identified in your matrix effect assessment.[4]
-
Incorporate an Appropriate Internal Standard: If you are not already, use an internal standard. A stable isotope-labeled (SIL) bimatoprost is the ideal choice as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus effectively compensating for signal suppression.[7] If a SIL-IS is unavailable, a structural analog can be used.[8][9]
Troubleshooting Guide
Below is a workflow for addressing common issues related to matrix effects during bimatoprost quantification.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jchps.com [jchps.com]
Troubleshooting poor peak shape in bimatoprost chromatography
This technical support center provides troubleshooting guidance for common issues related to poor peak shape in bimatoprost chromatography. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues with peak shape in a question-and-answer format.
Peak Tailing
Question: My bimatoprost peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For bimatoprost analysis, this can be caused by several factors, primarily secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of bimatoprost, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. A mobile phase with a pH around 2.8 has been shown to produce good peak shape for bimatoprost.[1] Adding a small amount of an acid, such as 0.1% formic acid or 0.03% trifluoroacetic acid, to the mobile phase can also improve peak symmetry.[2][3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize exposed silanol groups. Using columns like a Waters Symmetry® C18 or a Zorbex SB phenyl has been reported to provide good peak shape for bimatoprost.[1][2]
-
-
Co-elution with a Degradation Product: If bimatoprost has degraded, a closely eluting degradation product can cause the appearance of a tailing peak. Forced degradation studies have shown that bimatoprost can degrade under acidic, basic, and oxidative conditions.[2][3][4]
-
Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.
-
Solution: Reduce Sample Concentration: Try diluting the sample and reinjecting. If the peak shape improves, column overload was likely the issue.
-
Peak Fronting
Question: I am observing peak fronting for my bimatoprost standard. What could be the cause?
Answer:
Peak fronting, where the front half of the peak is broader than the latter half, is often related to the sample solvent or column issues.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, leading to a fronting peak.
-
Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the bimatoprost standard and samples in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible volume and ensure it is miscible with the mobile phase.
-
-
Column Overload (Volume): Injecting a large volume of sample, even if the concentration is low, can lead to peak fronting.
-
Solution: Reduce Injection Volume: Decrease the injection volume and observe the effect on the peak shape.
-
-
Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can cause peak fronting. This is less common with modern, well-packed columns but can occur under harsh conditions.
-
Solution: Column Replacement and Prevention: If a column void is suspected, the column will likely need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.
-
Split Peaks
Question: My bimatoprost peak is appearing as a split or shoulder peak. How can I troubleshoot this?
Answer:
Split peaks can be caused by a number of factors, from issues with the sample introduction to problems with the column itself.
Potential Causes and Solutions:
-
Partially Clogged Frit or Column Inlet: If the inlet frit of the column is partially blocked, the sample may not be distributed evenly onto the column, leading to a split peak.
-
Solution: Clean or Replace Frit/Column: Back-flushing the column (if recommended by the manufacturer) may dislodge the blockage. If this does not work, the frit or the entire column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.
-
-
Column Void: A void at the head of the column can create two different flow paths for the analyte, resulting in a split peak.
-
Solution: Replace Column: As with peak fronting, a column with a void will likely need to be replaced.
-
-
Co-elution of Isomers or Impurities: Bimatoprost has several isomers and potential impurities. If the chromatographic method does not adequately separate these from the main peak, a shoulder or split peak may be observed.
-
Solution: Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may be necessary to improve the resolution between bimatoprost and any co-eluting species. A study on bimatoprost and its isomers used a mobile phase of water, methanol, and acetic acid (52:48:01 v/v/v) on an XBridge C18 column to achieve separation.[2]
-
-
Sample Solvent Effect: Injecting the sample in a solvent that is not compatible with the mobile phase can sometimes cause peak splitting.
-
Solution: Use a Weaker Sample Solvent: As with peak fronting, dissolving the sample in the mobile phase or a weaker solvent is recommended.
-
Broad Peaks
Question: My bimatoprost peak is broader than expected. What are the likely causes?
Answer:
Broad peaks can significantly reduce the sensitivity and resolution of your analysis.
Potential Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Late Elution from a Previous Injection: A broad peak could be a late-eluting compound from a previous injection that is now appearing in the current chromatogram.
-
Solution: Extend Run Time or Use a Wash Step: Extend the run time of a blank injection to see if any peaks elute. If a late-eluting peak is present, a gradient with a stronger final mobile phase composition or a wash step after each injection may be necessary to ensure all components are eluted from the column.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Column Cleaning or Replacement: Following the manufacturer's instructions for column cleaning may restore performance. If not, the column will need to be replaced.
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the analysis of bimatoprost, which have been reported to produce good peak shape.
Table 1: Reported HPLC Methods for Bimatoprost Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | Zorbex SB phenyl, 4.6 x 250 mm, 5 µm | Waters Symmetry® C18 | Phenomenex C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 2.8):Methanol:Acetonitrile (50:30:20 v/v/v) | Water:Acetonitrile:Methanol (72:18:10 v/v/v) with 0.03% TFA | 0.1% Formic acid:Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.6 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 205 nm |
| Tailing Factor | Within limits | Not Specified | < 2.0 |
Table 2: System Suitability Parameters for a Validated Bimatoprost HPLC Method[3]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | < 2.0 |
| Theoretical Plates | ≥ 2000 | > 2000 |
Experimental Protocols
Protocol 1: Sample Preparation for Bimatoprost Ophthalmic Solution[1]
-
Accurately pipette 4 mL of the bimatoprost ophthalmic solution into a 100 mL volumetric flask.
-
Add the mobile phase to the flask to make up the volume to 100 mL.
-
Mix the solution well.
-
If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
Protocol 2: Forced Degradation Study[3]
-
Acid Degradation: Treat the bimatoprost solution with acid and reflux for a specified time.
-
Base Degradation: Treat the bimatoprost solution with a base and reflux.
-
Oxidative Degradation: Treat the bimatoprost solution with hydrogen peroxide.
-
Thermal Degradation: Expose the bimatoprost solution to elevated temperatures.
-
Photolytic Degradation: Expose the bimatoprost solution to UV light.
After each stress condition, the samples are neutralized (if necessary), diluted with the mobile phase, and analyzed by HPLC to assess for degradation and the separation of degradation products from the parent bimatoprost peak.
Visualizations
Troubleshooting Logic for Poor Peak Shape
The following diagram illustrates a general workflow for troubleshooting poor peak shape in bimatoprost chromatography.
Caption: A flowchart for troubleshooting poor peak shape in chromatography.
Logical Relationship of Troubleshooting Steps
This diagram outlines the logical progression of troubleshooting, starting from identifying the problem to implementing a solution.
Caption: Logical steps for resolving chromatographic issues.
References
- 1. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation study (Specificity) of Bimatoprost API by reverse-phase High Performance Liquid Chromatographic method - ProQuest [proquest.com]
Stability issues of Bimatoprost acid-d4 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bimatoprost acid-d4 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is the deuterated form of Bimatoprost acid, the biologically active metabolite of the prodrug Bimatoprost. It is commonly used as an internal standard (IS) in quantitative bioanalysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of the internal standard must parallel that of the analyte (Bimatoprost acid) to ensure accurate and reliable quantification. Degradation of the IS can lead to an overestimation of the analyte concentration.
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
A2: The stability of prostaglandin analogs like this compound can be influenced by several factors. Key among them are:
-
Enzymatic Degradation: Biological matrices, particularly plasma and tissue homogenates, contain enzymes such as esterases and amidases that can potentially degrade the analyte. Bimatoprost is converted to Bimatoprost acid by endogenous amidases.[1][2]
-
Temperature: Elevated temperatures can accelerate chemical degradation. Prostaglandins are generally sensitive to thermal stress, making proper storage crucial.[3] However, studies on the parent drug Bimatoprost have shown it to be relatively stable under thermal stress compared to other prostaglandin analogs like Latanoprost.[4][5]
-
pH: Extreme pH conditions (highly acidic or alkaline) can cause hydrolysis of the molecule. Forced degradation studies on Bimatoprost show susceptibility to acidic and oxidative environments.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation due to changes in pH, ionic strength, and concentration of solutes in the unfrozen liquid phase.
-
Oxidation: As a lipid-derived molecule, Bimatoprost acid can be susceptible to oxidation, especially if samples are not handled under appropriate conditions (e.g., with antioxidants, protected from air).
Q3: What are the recommended storage conditions for stock solutions and biological samples containing this compound?
A3: Based on data for Bimatoprost and general guidelines for prostaglandins, the following storage conditions are recommended:
-
Stock Solutions: Prepare stock solutions in an organic solvent such as methanol, ethanol, or DMSO. For long-term storage, they should be kept at -20°C or -80°C.[3][7][8]
-
Biological Samples (Plasma, Serum, Urine): Samples should be frozen as soon as possible after collection. Long-term storage at ultra-low temperatures (-70°C or -80°C) is highly recommended to minimize both chemical and enzymatic degradation.[9]
Q4: Is this compound stable during typical sample processing (e.g., bench-top stability)?
A4: While specific data for this compound is not widely published, bioanalytical method validation guidelines require assessment of bench-top stability.[9] For related prostaglandins, stability in solution at room temperature has been demonstrated for limited periods.[10] However, it is best practice to keep biological samples on ice during processing and to minimize the time they spend at room temperature before extraction and analysis. The stability should be experimentally confirmed during your method validation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or drifting Internal Standard (IS) area counts | IS (this compound) is degrading in the biological matrix during storage or sample preparation. | 1. Verify long-term storage conditions. Ensure samples are consistently stored at ≤ -70°C. 2. Assess freeze-thaw stability. Limit the number of freeze-thaw cycles to what has been validated (typically ≤ 3). 3. Evaluate bench-top stability. Keep samples on ice during extraction and minimize time at room temperature. |
| Poor recovery of analyte and IS after sample extraction | The compounds may be unstable in the extraction solvent or at the pH used during extraction. | 1. Ensure the pH of the extraction buffer is optimized for prostaglandin stability (often slightly acidic). 2. Process samples quickly after adding solvents. 3. Evaluate the stability of the processed sample in the autosampler. Ensure the autosampler is refrigerated (e.g., 4°C).[4] |
| Analyte concentration appears higher than expected | The IS is degrading at a faster rate than the native analyte. | 1. Re-evaluate the complete stability profile (freeze-thaw, bench-top, long-term) for both Bimatoprost acid and this compound. 2. Consider if the deuterated positions are susceptible to exchange, although this is unlikely for D4 labels on a carbon backbone. |
| Appearance of unknown peaks near the analyte or IS peak | Degradation products are forming. | 1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and ensure the analytical method can resolve them from the analyte and IS.[6][11] 2. Review sample handling procedures to eliminate sources of contamination or stress. |
Summary of Stability Data
While specific public data on the stability of this compound in biological matrices is limited, validated bioanalytical methods exist, indicating that stability is achievable under controlled conditions.[12] Bioanalytical method validation guidelines from regulatory bodies like the FDA typically require stability to be demonstrated within ±15% of the nominal concentration.[9] The following table provides a representative summary of stability results that would be considered acceptable during a typical validation study.
| Stability Test | Matrix | Storage Condition | Duration | Acceptable Result (% of Nominal Concentration) |
| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temp | 3 Cycles | 85.0% - 115.0% |
| Bench-Top Stability | Human Plasma | Room Temperature | 4 - 8 hours | 85.0% - 115.0% |
| Short-Term Stability | Human Plasma | -20°C | 2 weeks | 85.0% - 115.0% |
| Long-Term Stability | Human Plasma | -80°C | 6 months | 85.0% - 115.0% |
| Stock Solution Stability | Methanol | -20°C | 1 month | 90.0% - 110.0% |
| Post-Preparative Stability | Reconstituted Extract | 4°C (Autosampler) | 24 hours | 85.0% - 115.0% |
Note: The values presented are illustrative of typical acceptance criteria. Researchers must perform their own validation to establish stability for their specific methods and matrices.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma
-
Preparation: Spike a pool of human plasma with Bimatoprost acid and this compound at low and high quality control (QC) concentrations. Aliquot into multiple analysis tubes.
-
Baseline Analysis: Analyze one set of freshly prepared QC samples (n=5) to establish the baseline (T=0) concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining QC aliquots at -80°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one cycle.
-
Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis: After the final thaw, process and analyze the QC samples.
-
Evaluation: Calculate the mean concentration of the cycled samples and compare it to the baseline samples. The deviation should be within ±15%.
Protocol 2: Assessment of Bench-Top (Short-Term) Stability
-
Preparation: Use low and high concentration QC samples prepared in the relevant biological matrix (e.g., plasma, urine).
-
Storage: Place QC sample aliquots on the laboratory bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: At the end of the storage period, process the samples alongside freshly thawed baseline QC samples.
-
Evaluation: Compare the mean concentration of the bench-top samples to the baseline samples. The deviation should be within ±15%.
Visualizations
Caption: Key environmental and procedural factors influencing the stability of this compound.
Caption: Metabolic conversion of Bimatoprost to its active acid form and subsequent metabolism.
Caption: General experimental workflow for assessing the stability of an analyte in a biological matrix.
References
- 1. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetechindia.com [lifetechindia.com]
- 8. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]
- 9. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 10. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Bimatoprost LC-MS/MS Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte carryover in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of bimatoprost.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis?
A1: Analyte carryover is the unwanted presence of analyte from a previous sample that appears in the analysis of a subsequent one.[1][2][3] This phenomenon can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[1][4] It compromises the accuracy and reliability of quantitative data by causing false signals or unexpected peaks.[1][4]
Q2: Why is bimatoprost susceptible to carryover?
A2: Bimatoprost, a synthetic prostamide analog, has physicochemical properties that can make it "sticky" and prone to adsorption onto surfaces within the LC-MS/MS system.[5][6][7] It is a powder that is only slightly soluble in water but very soluble in organic solvents like methanol and ethanol.[5][8] This hydrophobicity, combined with its molecular structure, can lead to non-specific binding to components like the sample needle, injection valve, tubing, and the analytical column itself, causing carryover.[1][4]
Q3: What are the primary sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from several components of the system. The most common sources include the autosampler (injection needle, sample loop, rotor seals), connecting tubing, and the analytical column where the analyte can be strongly retained.[1][9][10][11] Worn or dirty rotor seals in valves are also a frequent cause.[10]
Q4: What is a generally accepted limit for carryover in bioanalytical methods?
A4: For regulated bioanalysis, the carryover in a blank sample injected after the highest concentration standard (Upper Limit of Quantitation, ULOQ) should not be greater than 20% of the response of the Lower Limit of Quantitation (LLOQ).[10][12] To achieve a wide dynamic range of four orders of magnitude or more, carryover must often be reduced to below 0.002%.[13]
Troubleshooting Guides
Q5: How can I confirm that I have a carryover problem?
A5: A standard procedure is to inject a blank sample immediately after injecting your highest calibration standard (ULOQ). If a peak corresponding to bimatoprost appears in the blank chromatogram, carryover is occurring. To assess the extent, inject a sequence of multiple blanks after the ULOQ; true carryover should decrease with each subsequent blank injection.[4][10][11]
Q6: How can I systematically identify the source of the carryover?
A6: A systematic approach is crucial to efficiently locate the source of carryover.[4][10] The following workflow diagram and protocol outlines a logical sequence for isolating the problematic component.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Carryover effect - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. chemignition.com [chemignition.com]
- 7. sciex.com [sciex.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
Identifying and resolving interferences in bimatoprost bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of bimatoprost.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in bimatoprost bioanalysis?
The most significant source of interference in the bioanalysis of bimatoprost, particularly in plasma and serum samples, arises from endogenous phospholipids.[1][2] Due to its lipid-like structure, bimatoprost can co-elute with these phospholipids during chromatographic separation.[3][4] This co-elution can lead to a phenomenon known as "matrix effect," which can manifest as either ion suppression or enhancement in the mass spectrometer, ultimately affecting the accuracy and precision of the quantification.[5][6][7] Other potential interferences can include structurally similar prostaglandin analogs and metabolites of bimatoprost.[8][9]
Q2: What is the recommended analytical technique for bimatoprost quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of bimatoprost in biological matrices.[1][3][10][11] This technique offers high specificity by monitoring unique precursor-to-product ion transitions for bimatoprost, minimizing the impact of co-eluting compounds.
Q3: How can I minimize matrix effects caused by phospholipids?
There are two primary strategies to mitigate phospholipid-based matrix effects:
-
Optimized Sample Preparation: Employing advanced sample preparation techniques designed to remove phospholipids is crucial. Methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), particularly specialized cartridges like HybridSPE, are effective at depleting both proteins and phospholipids from the sample before LC-MS/MS analysis.[2][3] While simple protein precipitation is a common technique, it is less effective at removing phospholipids.[2]
-
Chromatographic Separation: Modifying the chromatographic conditions to achieve separation between bimatoprost and the bulk of the phospholipids is a key strategy.[4] This can involve adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry to alter the retention characteristics of bimatoprost relative to the interfering phospholipids.[4]
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for bimatoprost quantification.
This issue is often linked to matrix effects, specifically ion suppression caused by co-eluting phospholipids.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Current Method: If using simple protein precipitation, consider switching to a more robust method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with phospholipid removal capabilities.[2]
-
LLE Optimization: Ensure the solvent system and pH conditions are optimized for bimatoprost extraction while minimizing the co-extraction of phospholipids.
-
SPE Optimization: If using SPE, ensure the wash and elution steps are selective for bimatoprost and effectively remove interfering matrix components.
-
-
Assess Chromatographic Performance:
-
Co-elution Check: Inject a blank matrix sample and monitor for the characteristic phospholipid precursor ion at m/z 184 to determine if phospholipids are eluting at the same retention time as bimatoprost.[1][4]
-
Gradient Modification: Adjust the gradient elution profile to create more separation between the bimatoprost peak and the phospholipid elution zone.[4]
-
Column Selection: Experiment with different column chemistries (e.g., C18, biphenyl) to alter selectivity.[10]
-
-
Investigate Mass Spectrometer Parameters:
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters (e.g., gas flows, temperature) to maximize the bimatoprost signal and potentially minimize the impact of matrix components.
-
Ion Transitions: Confirm the specificity of the selected multiple reaction monitoring (MRM) transitions for bimatoprost and its internal standard.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for Bimatoprost Analysis
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | Human Plasma | [3] |
| Limit of Detection (LOD) | 0.2 pg/mL | Human Plasma | [3] |
| Linear Dynamic Range | 0.2 - 800 pg/mL | Human Plasma | [3] |
| Correlation Coefficient (r²) | > 0.99 | Human Plasma | [3] |
| Extraction Recovery | > 90% | Human Plasma | [3] |
| Limit of Quantification (LOQ) | 0.03 mg/kg | Eyelash Serum | [11] |
| Limit of Detection (LOD) | 0.01 mg/kg | Eyelash Serum | [11] |
| Linearity Range | 0.25 - 50 ng/mL | Eyelash Serum | [11] |
Experimental Protocols
1. Protocol: Liquid-Liquid Extraction (LLE) for Bimatoprost from Human Plasma
This protocol is adapted from a published method for the quantification of bimatoprost in human plasma.[3]
-
Sample Preparation:
-
To 400 µL of human plasma, add the internal standard.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate/n-hexane.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at approximately 1200 x g for 5 minutes.
-
-
Extraction and Reconstitution:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of a 30:70 (v/v) mixture of acetonitrile/5mM ammonium formate in water.
-
-
Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
2. Protocol: HPLC-MS/MS Parameters for Bimatoprost Analysis in Cosmetic Serums
This protocol is based on a method for the determination of prostaglandin analogs in eyelash enhancing serums.[10]
-
Chromatographic Conditions:
-
Column: Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 µm)
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v)
-
Flow Rate: 0.25 mL/min
-
Gradient:
-
0-4.0 min: 5% B
-
4.0-18.0 min: Increase to 95% B
-
18.0-18.1 min: Increase to 100% B
-
18.1-22.0 min: Hold at 100% B
-
22.0-22.1 min: Decrease to 5% B
-
22.1-24.0 min: Hold at 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific Transitions: Monitor the appropriate precursor and product ions for bimatoprost and the internal standard.
-
Visualizations
Caption: Bimatoprost is hydrolyzed by corneal esterases to its active free acid form, which then acts as an agonist at the prostaglandin F receptor to increase aqueous humor outflow and reduce intraocular pressure.[12][13]
Caption: General workflow for the bioanalysis of bimatoprost, from sample preparation to final quantification by LC-MS/MS.
Caption: A decision tree for troubleshooting common issues in bimatoprost bioanalysis, focusing on mitigating matrix effects.
References
- 1. lcms.cz [lcms.cz]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 5. eijppr.com [eijppr.com]
- 6. droracle.ai [droracle.ai]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 11. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the sensitivity of bimatoprost quantification methods
Welcome to the technical support center for the quantification of bimatoprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during the sensitive analysis of bimatoprost in various biological matrices.
Summary of Bimatoprost Quantification Methods
The following table summarizes the performance of various highly sensitive methods for the quantification of bimatoprost, providing a comparative overview of their key analytical parameters.
| Method | Matrix | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Sample Preparation |
| LC-MS/MS | Human Plasma | 0.5 pg/mL | 0.2 pg/mL | Liquid-Liquid Extraction (LLE) |
| LC-MS/MS | Aqueous Humor | 0.59 nM (~245 pg/mL) | Not Reported | Direct Injection after collection |
| LC-MS/MS | Cosmetic Serum | 0.03 mg/kg (30 ng/g) | 0.01 mg/kg (10 ng/g) | Dilution and Ultrasonication |
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments in bimatoprost quantification.
Protocol 1: Ultra-Sensitive Quantification of Bimatoprost in Human Plasma using LC-MS/MS
This protocol is adapted from a method achieving a remarkable lower limit of quantification (LLOQ) of 0.5 pg/mL.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 400 µL of human plasma, add a known amount of an appropriate internal standard (e.g., bimatoprost-d4).
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate/n-hexane.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at approximately 1200 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of a 30:70 (v/v) mixture of acetonitrile and 5mM ammonium formate in water.
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Kinetex biphenyl 100A, 2.1 mm × 100 mm, 2.6 µm).
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water.
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5, v/v).
-
Gradient Elution: A linear gradient should be optimized to ensure good separation of bimatoprost from matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for bimatoprost and its internal standard should be monitored. These need to be optimized on the specific mass spectrometer being used.
-
Experimental Workflow Diagrams
The following diagrams illustrate the key experimental workflows described.
Troubleshooting Guide
This section addresses common problems encountered during bimatoprost quantification.
Q1: I am observing low and inconsistent recovery of bimatoprost during liquid-liquid extraction (LLE). What could be the cause and how can I fix it?
A1: Low and variable recovery in LLE can stem from several factors:
-
Suboptimal pH: The pH of the aqueous phase can significantly impact the extraction efficiency of acidic or basic compounds. Ensure the pH is adjusted to a level where bimatoprost is in its neutral, more organic-soluble form.
-
Inadequate Mixing: Insufficient vortexing may lead to incomplete partitioning of the analyte into the organic phase. Ensure vigorous and consistent mixing for the recommended duration.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery.[1][2] To mitigate this, you can try gentle swirling instead of vigorous shaking, adding salt to the aqueous phase ("salting out") to break the emulsion, or centrifuging at a higher speed or for a longer duration.[2]
-
Solvent Purity: Impurities in the extraction solvent can interfere with the extraction process. Always use high-purity, HPLC-grade or equivalent solvents.
Q2: My bimatoprost signal is being suppressed, leading to poor sensitivity. How can I identify and mitigate matrix effects?
A2: Matrix effects, where co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.[3]
-
Identification: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal of a pure bimatoprost standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Optimize your LC gradient to separate bimatoprost from the interfering matrix components. A longer, shallower gradient or a different stationary phase might be necessary.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization. However, this may compromise the ability to reach very low detection limits.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., bimatoprost-d4) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ionization suppression or enhancement, allowing for accurate quantification.[3]
-
More Efficient Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a greater proportion of the interfering matrix components.
-
Q3: I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for my bimatoprost peak. What are the likely causes?
A3: Poor peak shape can be attributed to several factors related to the chromatography:
-
Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to peak tailing. Consider replacing the column if it has been used extensively or if flushing and cleaning procedures are ineffective.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analyte and column chemistry. Inconsistent mobile phase composition can lead to peak shape problems.
-
Injector Problems: A partially blocked or dirty injector can cause peak splitting or tailing. Cleaning or replacing the injector components may be necessary.
-
Secondary Interactions: Bimatoprost may be interacting with active sites on the column packing material. Using a column with better end-capping or adjusting the mobile phase pH or ionic strength can help minimize these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for bimatoprost quantification?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as bimatoprost-d4. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for variations in sample preparation and instrument response.[3] If a SIL-IS is unavailable, a structural analog with similar chemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Q2: How should I store my biological samples containing bimatoprost to ensure its stability?
A2: Bimatoprost is generally stable under various thermal stress conditions.[4][5][6][7][8] However, for long-term storage, it is recommended to keep biological samples (e.g., plasma, aqueous humor) frozen at -20°C or, preferably, -80°C to minimize any potential degradation. Avoid repeated freeze-thaw cycles. Studies have shown that bimatoprost is stable in its commercial ophthalmic solution formulation at temperatures up to 50°C for extended periods.[4][5][6][7][8]
Q3: Can I use a GC-MS method for bimatoprost quantification?
A3: While LC-MS/MS is the more common and highly sensitive technique for bimatoprost analysis, GC-MS can also be used. However, bimatoprost is a non-volatile compound, so derivatization is required to make it amenable to GC analysis. This adds an extra step to the sample preparation process and can introduce variability. Predicted GC-MS spectra for bimatoprost are available in databases, which can aid in method development.
Q4: What are the key parameters to optimize on the mass spectrometer for maximum sensitivity?
A4: To achieve the highest sensitivity, several MS parameters should be carefully optimized:
-
Ion Source Parameters: These include the electrospray voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These should be optimized to ensure efficient desolvation and ionization of bimatoprost.
-
MRM Transitions: The precursor ion (typically [M+H]+ for bimatoprost) and the most abundant and stable product ions should be selected. The collision energy for each transition must be optimized to maximize the product ion signal.
-
Dwell Time: The time spent monitoring each MRM transition should be sufficient to obtain an adequate number of data points across the chromatographic peak for reliable quantification.
By following these guidelines and troubleshooting steps, researchers can enhance the sensitivity and reliability of their bimatoprost quantification methods.
References
- 1. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Bimatoprost acid-d4
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of Bimatoprost acid-d4. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Data specifically for this compound is limited. The following recommendations are based on best practices for the handling of similar prostaglandin analogues, particularly Bimatoprost and its free acid form.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a freezer.[1] For long-term storage, it is advisable to keep it in a dry and well-ventilated place.[1]
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is recommended to warm the container to room temperature before opening to prevent condensation.[2] Always handle the compound in accordance with good industrial hygiene and safety practices.[1]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: It is essential to use appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[3] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]
Q4: Is this compound light-sensitive?
A4: Studies on the stability of Bimatoprost have been conducted in light-free incubators, suggesting that protection from light is a good practice to prevent potential degradation.[4][5][6]
Q5: What are the known health hazards associated with Bimatoprost acid?
A5: Bimatoprost acid may be harmful if swallowed and may cause damage to fertility or an unborn child.[2] It can also cause skin and serious eye irritation.[3][7] It is crucial to obtain special instructions before use and not to handle it until all safety precautions have been read and understood.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound due to improper storage.
-
Possible Cause: Contamination of the stock solution.
-
Solution: Use sterile techniques when preparing and handling solutions. Visually inspect the solution for any signs of precipitation or microbial growth.
-
-
Possible Cause: Inaccurate concentration of the stock solution.
-
Solution: Recalibrate pipettes and balances. Ensure the compound is completely dissolved. See the experimental protocol below for preparing a stock solution.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Bimatoprost is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Test solubility in a small amount of solvent first.
-
-
Possible Cause: The compound has precipitated out of solution.
-
Solution: Gently warm the solution and vortex or sonicate to aid in re-dissolving.
-
Data Presentation
Table 1: Thermal Stability of Bimatoprost Ophthalmic Solution
| Temperature | Duration | Concentration Change | Stability |
| 27°C | 3, 9, 15, 30 days | No measurable degradation | Stable[4][5][6][8] |
| 37°C | 3, 9, 15, 30 days | No measurable degradation | Stable[4][5][6][8] |
| 50°C | 3, 9, 15, 30 days | No measurable degradation | Stable[4][5][6][8] |
Note: This data is for the commercially available Bimatoprost ophthalmic solution and may not be directly representative of this compound. However, it provides an indication of the general thermal stability of the parent compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of this compound to warm to room temperature before opening.[2]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Solvent Addition: Add a suitable organic solvent (e.g., DMSO) to the compound.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term use.
Visualizations
Caption: Workflow for handling this compound from receipt to troubleshooting.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. lgcstandards.com [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
Impact of potential impurities in Bimatoprost acid-d4 on analytical results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately analyzing Bimatoprost acid-d4. It specifically addresses the potential impact of impurities on analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound and where do they originate?
A1: Potential impurities in this compound can arise from several sources, including the synthesis of the deuterated compound, degradation, and the presence of non-deuterated Bimatoprost acid. Common impurities include:
-
Unlabeled Bimatoprost Acid: Traces of the non-deuterated Bimatoprost acid can be present in the deuterated standard. This can lead to an overestimation of the analyte concentration.[1]
-
Isomers of this compound: Stereoisomers, such as (15R)-Bimatoprost acid-d4, can be formed during synthesis. These may have different biological activities and can potentially interfere with the quantification of the active (15S) isomer.
-
Synthesis-Related Impurities: Byproducts from the chemical synthesis of the prostaglandin backbone can be carried through to the final deuterated product.
-
Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, heat, or pH extremes) to form products like 15-keto-Bimatoprost acid-d4.[2]
-
Deuterium Exchange: Loss of deuterium atoms from the this compound molecule can occur, leading to the formation of partially deuterated or fully non-deuterated molecules. This can compromise the accuracy of quantification.
Q2: How can impurities in this compound affect my LC-MS/MS analytical results?
A2: Impurities can impact your analytical results in several ways:
-
Isobaric Interference: An impurity may have the same nominal mass as this compound, leading to an overlapping signal in the mass spectrometer. This is particularly problematic if the impurity also produces fragment ions with the same mass-to-charge ratio (m/z) as the analyte's quantifier or qualifier ions.
-
Co-elution: If an impurity is not chromatographically separated from this compound, it can contribute to the analyte's signal, leading to inaccurate quantification.
-
Ion Suppression or Enhancement: The presence of co-eluting impurities can affect the ionization efficiency of this compound in the mass spectrometer's ion source, leading to either suppressed or enhanced signal intensity and, consequently, inaccurate results.
-
In-source Fragmentation: Some impurities may be unstable in the ion source and fragment to produce ions that are identical to the precursor or product ions of this compound, causing interference.
Q3: What are the recommended MRM transitions for this compound?
A3: A commonly used and validated MRM transition for Bimatoprost acid is m/z 391.6 → 197.0. It is crucial to also monitor for potential interferences and to use qualifier ion transitions to ensure the specificity of the detection.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Analyte Concentrations
Issue: You are observing higher than expected concentrations of your non-deuterated Bimatoprost acid analyte when using this compound as an internal standard.
Potential Cause: The this compound internal standard may be contaminated with unlabeled Bimatoprost acid.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Bimatoprost Acid-d4 and Bimatoprost-d5 as Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Bimatoprost, a prostaglandin analog used to treat glaucoma and eyelash hypotrichosis, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, particularly in complex biological matrices. Deuterated analogs of Bimatoprost, such as Bimatoprost acid-d4 and Bimatoprost-d5, are commonly employed for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of these two internal standards, supported by available experimental data, to aid researchers in selecting the most appropriate standard for their analytical needs.
Executive Summary
Data Presentation: Performance Characteristics
The following table summarizes the performance characteristics of bioanalytical methods utilizing either this compound or Bimatoprost-d5 as an internal standard. It is important to note that these data are collated from different studies and experimental conditions may vary.
| Performance Parameter | This compound | Bimatoprost-d5 | Source(s) |
| Analyte(s) Quantified | Bimatoprost, Bimatoprost acid | Bimatoprost | [1][2] |
| Biological Matrix | Rabbit Aqueous Humor & Iris-Ciliary Body | Not specified in detail, implied for bioanalytical use | [1][3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (Bimatoprost in ICB), 0.2 ng/mL (Bimatoprost in AH), 0.5 ng/mL (Bimatoprost acid in AH) | 0.5 ng/mL (Bimatoprost) | [1][2] |
| Mass Transition (m/z) | 391.6 -> 197.0 | 421.5 -> 367.3 | [2] |
| Linearity (Calibration Range) | Not explicitly stated | Not explicitly stated | |
| Precision & Accuracy | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Bimatoprost using a deuterated internal standard.
Protocol 1: Quantification of Bimatoprost and Bimatoprost Acid using this compound
This protocol is based on a study analyzing these compounds in ocular tissues.[1]
-
Sample Preparation:
-
To 50 µL of aqueous humor or homogenized iris-ciliary body, add an internal standard solution containing this compound.
-
Extract the analytes with acidified acetonitrile.
-
Evaporate the extraction solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Column: C18 analytical column.
-
Mobile Phase: A gradient of acidified water and acetonitrile is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), typically in positive mode for Bimatoprost and negative mode for Bimatoprost acid.
-
Monitored Transitions:
-
Bimatoprost: Specific precursor and product ions are selected.
-
Bimatoprost acid: Specific precursor and product ions are selected.
-
This compound: 391.6 -> 197.0.[2]
-
-
Protocol 2: General Protocol for Bimatoprost Quantification using a Deuterated Internal Standard (e.g., Bimatoprost-d5)
This represents a general workflow for bioanalytical method validation.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike a known volume of the biological matrix (e.g., plasma) with the Bimatoprost-d5 internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., methyl t-butyl ether or a mixture of ethyl acetate and hexane).
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer set to MRM mode.
-
Monitored Transitions:
-
Bimatoprost: Select appropriate precursor and product ions.
-
Bimatoprost-d5: 421.5 -> 367.3.[2]
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Metabolic conversion of Bimatoprost to its active form, Bimatoprost acid.
Caption: A typical experimental workflow for quantifying Bimatoprost.
References
A Comparative Guide to Analytical Methods for Bimatoprost Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of bimatoprost, a prostaglandin analog used in the treatment of glaucoma and for cosmetic applications. The following sections present a cross-validation of these methods based on published experimental data, offering insights into their performance, protocols, and optimal applications.
Comparative Analysis of Bimatoprost Quantification Methods
The quantification of bimatoprost in diverse matrices, from pharmaceutical formulations to biological fluids, necessitates robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the most prevalent technique. This comparison focuses on HPLC with Ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), as well as the more advanced Ultra-Performance Liquid Chromatography (UPLC) with MS/MS.
The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, such as routine quality control or pharmacokinetic studies. The following table summarizes the key performance characteristics of different validated methods.
| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| HPLC-UV | Ophthalmic Solution | 6 - 18 µg/mL | Not Reported | Not Reported | [1] |
| Ophthalmic Solution | 0.05 - 15 µg/mL | 0.0461 µg/mL | 0.0152 µg/mL | [2] | |
| Chitosan-based Inserts | 3.00 - 15.00 µg/mL | 0.90 µg/mL | 0.60 µg/mL | [3] | |
| Bulk and Ophthalmic Dosage Forms | 6.25 - 100 µg/mL | Not Reported | Not Reported | [4] | |
| HPLC-MS/MS | Cosmetic Serums | 1 - 500 µg/g | Not Reported | Not Reported | [5][6] |
| Human Plasma | 0.2 - 500 pg/mL | 0.5 pg/mL | 0.2 pg/mL | [7] | |
| Cosmetics | ~0.25 - 50 ng/mL | 0.03 mg/kg | 0.01 mg/kg | [8][9] | |
| UPLC-MS/MS | Active Pharmaceutical Ingredient | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are summaries of the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of bimatoprost in pharmaceutical dosage forms due to its simplicity and cost-effectiveness.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Column : A common choice is a C18 column (e.g., Phenomenex C18, 150 mm × 4.6 mm, 5 µm) or a phenyl column (e.g., Zorbex SB phenyl, 250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used in an isocratic or gradient elution mode.[1][2]
-
Flow Rate : A flow rate of around 0.6 to 1.0 mL/min is common.[1][2]
-
Detection : UV detection is typically performed at a wavelength where bimatoprost exhibits significant absorbance, such as 194 nm, 205 nm, or 210 nm.[1][2][4]
-
Sample Preparation : For ophthalmic solutions, a simple dilution with the mobile phase is often sufficient.[1][2]
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
For more complex matrices or when higher sensitivity is required, HPLC-MS/MS is the method of choice. It offers excellent selectivity and low detection limits.
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[5][7]
-
Ionization Source : Electrospray ionization (ESI) in positive mode is commonly used.[5]
-
Column : Reversed-phase columns, such as C18 or biphenyl columns, are frequently employed.[5][7]
-
Mobile Phase : A gradient elution using a mixture of an aqueous solution with a modifier (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile is typical.[5][7]
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
-
Sample Preparation : For biological samples like plasma, a protein precipitation or liquid-liquid extraction step is necessary to remove interferences.[7] For cosmetic serums, a simple dilution and extraction with the mobile phase may be adequate.[5]
Visualizing Analytical Workflows
To better understand the processes involved in analytical method validation and selection, the following diagrams illustrate the typical workflows.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for bimatoprost quantification is a critical decision that impacts the accuracy and reliability of results. For routine analysis of pharmaceutical formulations where concentrations are relatively high, HPLC-UV offers a validated, cost-effective, and straightforward solution. However, for complex matrices such as biological fluids or when high sensitivity is paramount for detecting trace amounts in cosmetic products, the superior selectivity and lower detection limits of HPLC-MS/MS or UPLC-MS/MS are indispensable. This guide provides the foundational data and workflows to assist researchers in making informed decisions for their specific analytical needs.
References
- 1. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 2. jchps.com [jchps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of bimatoprost bioanalytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of bimatoprost, a prostaglandin F2α analog used in the treatment of glaucoma and for cosmetic applications. The information presented is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical techniques for their specific study needs. The primary focus of this guide is on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), as it is the most prevalent and robust method found in the scientific literature for bimatoprost bioanalysis.
Comparison of Quantitative LC-MS/MS Methods
LC-MS/MS has become the gold standard for the bioanalysis of bimatoprost due to its high sensitivity, specificity, and accuracy.[1] The following tables summarize the performance characteristics of various LC-MS/MS methods reported in the literature for the determination of bimatoprost in different biological matrices.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Method 1[2] |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL |
| Linearity Range | 0.2 - 800 pg/mL |
| Correlation Coefficient (r²) | 0.994 |
| Precision (%CV) | <3% at LLOQ |
| Accuracy | Within 80-120% at LLOQ, 85-115% at higher concentrations |
| Recovery | >90% |
Table 2: LC-MS/MS Method Performance in Cosmetic Serums
| Parameter | Method 1[3][4] | Method 2[5] |
| Lower Limit of Quantitation (LOQ) | Not explicitly stated, LOD is mentioned | 0.03 mg/kg |
| Linearity Range | 1 - 500 µg/g | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥0.990 | >0.9992 |
| Precision (%CV) | <11% (intra- and inter-assay) | <3.7% (intraday and interday) |
| Accuracy (% Error) | <11% | 95.0 - 105.0% confidence interval |
| Recovery | >90% | Not explicitly stated |
Table 3: LC-MS/MS Method Performance in Ocular Tissues
| Parameter | Method 1 (Mouse Ocular Tissues)[6] |
| Lower Limit of Quantitation (LOQ) | 2 pg on column |
| Linearity Range | 2 pg - 10 ng on column |
| Correlation Coefficient (r²) | 0.99 |
| Accuracy | 79% - 108% |
Note on ELISA Methods
While enzyme-linked immunosorbent assays (ELISA) are a common technique for the quantification of biomolecules, a comprehensive search of the scientific literature yielded limited information on commercially available and validated ELISA kits specifically for bimatoprost. LC-MS/MS remains the predominantly reported method for its quantitative analysis.
Experimental Protocols
The following sections detail the typical methodologies employed in the LC-MS/MS analysis of bimatoprost.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte.[7] Common methods for bimatoprost extraction include:
-
Liquid-Liquid Extraction (LLE): This is a frequently used technique for extracting bimatoprost from human plasma and other biological fluids.[2] A typical protocol involves the addition of an organic solvent (e.g., a mixture of ethyl acetate and n-hexane) to the plasma sample, followed by vortexing and centrifugation to separate the organic layer containing the analyte.[2]
-
Solid-Phase Extraction (SPE): SPE is another effective method for cleaning up complex samples. While specific protocols for bimatoprost were not detailed in the provided search results, general SPE principles involve passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
-
Protein Precipitation: For some matrices, particularly those with high protein content, a simple protein precipitation step using a solvent like methanol can be employed to remove the majority of proteins prior to analysis.[8]
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate bimatoprost from other components in the sample extract.
-
Columns: C18 columns are commonly used for the separation.[3]
-
Mobile Phases: The mobile phase usually consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4] A gradient elution is often employed to achieve optimal separation.[3]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is used for the sensitive and selective detection of bimatoprost.
-
Ionization: Electrospray ionization (ESI) in positive mode is a common ionization technique for bimatoprost.[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for bimatoprost and its internal standard are monitored.[3][4]
Bimatoprost Signaling Pathway and Bioanalytical Workflow
To visualize the key processes involved in bimatoprost's mechanism of action and its bioanalysis, the following diagrams are provided.
Caption: Simplified signaling pathway of bimatoprost leading to reduced intraocular pressure.
Caption: A typical workflow for the bioanalysis of bimatoprost using LC-MS/MS.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a UPLC-MS/MS Method for Bimatoprost Quantification Using Bimatoprost Acid-d4 as an Internal Standard
This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of bimatoprost, utilizing Bimatoprost acid-d4 as an internal standard, against an alternative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This objective analysis is intended for researchers, scientists, and drug development professionals seeking robust analytical methodologies for bimatoprost.
Overview of Analytical Methods
The quantification of bimatoprost, a prostaglandin analog used in the treatment of glaucoma and for eyelash growth, requires sensitive and accurate analytical methods. UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for complex biological matrices. In contrast, RP-HPLC with UV detection is a more widely available and cost-effective technique, suitable for routine analysis of pharmaceutical formulations. The choice of internal standard is critical for method accuracy, and the use of a stable isotope-labeled analog like this compound in UPLC-MS/MS minimizes variability during sample preparation and analysis.[1][2]
Experimental Protocols
UPLC-MS/MS Method with this compound
This method is optimized for the sensitive quantification of bimatoprost in biological matrices such as human plasma or aqueous humour.
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, spike with the internal standard, this compound.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of 80:20 (v/v) ethyl acetate/n-hexane, vortex for 10 minutes, and centrifuge at 1204 rcf for 5 minutes.[3]
-
Collect the supernatant and evaporate to dryness under a nitrogen stream at 40°C.[3]
-
Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate in water for injection into the UPLC-MS/MS system.[3]
Chromatographic and Mass Spectrometric Conditions:
-
System: Waters Acquity UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ).[4][5]
-
Column: Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 µm).[4][5]
-
Mobile Phase: A gradient elution with 5 mM ammonium acetate with 0.02% formic acid (Mobile Phase A) and 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid (Mobile Phase B).[4][5]
-
Flow Rate: 0.25 mL/min.[5]
-
Ionization: Positive electrospray ionization (ESI).[5]
-
Detection: Multiple Reaction Monitoring (MRM). The specific MRM transitions for bimatoprost and this compound would be optimized. For example, a precursor to product ion transition for bimatoprost could be m/z 398.1 > 362.1.[5]
Alternative Method: RP-HPLC with UV Detection
This method is suitable for the determination of bimatoprost in ophthalmic solutions.
Sample Preparation:
-
Accurately weigh and dissolve the bimatoprost sample in a mixture of water and acetonitrile (50:50 v/v).[6]
-
Sonicate for 1 minute to ensure complete dissolution.[6]
-
Dilute the solution with the mobile phase to the desired concentration.
-
Add a known concentration of an internal standard (e.g., Agomelatine) prior to injection.[7]
-
Filter the final solution through a 0.45 µm membrane filter before injection.[7]
Chromatographic Conditions:
-
System: Shimadzu Model CBM-20A/20 Alite with a UV detector.[7]
-
Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).[7]
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (30:70, v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Detection: UV detection at 205 nm.[7]
Data Presentation: Method Validation Parameters
The following tables summarize the key validation parameters for the UPLC-MS/MS and RP-HPLC methods.
Table 1: UPLC-MS/MS Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.2 - 500 pg/mL[3] |
| Correlation Coefficient (r²) | 0.994[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[3] |
| Limit of Detection (LOD) | 0.2 pg/mL[3] |
| Precision (%CV) | < 3% at LLOQ[3] |
| Accuracy (% Recovery) | > 90%[3] |
| Internal Standard | This compound[8] |
Table 2: RP-HPLC with UV Detection Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.05 - 15 µg/mL[7] |
| Correlation Coefficient (r²) | 0.9993[7] |
| Limit of Quantification (LOQ) | 0.0461 µg/mL[7] |
| Limit of Detection (LOD) | 0.0152 µg/mL[7] |
| Precision (%RSD) | Within acceptable limits as per ICH guidelines[6] |
| Accuracy (% Recovery) | 99.11% to 100.94%[6] |
| Internal Standard | Agomelatine[7] |
Comparative Analysis
The UPLC-MS/MS method demonstrates significantly higher sensitivity, with an LLOQ of 0.5 pg/mL, compared to the RP-HPLC method's LOQ of 0.0461 µg/mL (46.1 ng/mL).[3][7] This makes the UPLC-MS/MS method superior for applications requiring trace-level quantification, such as pharmacokinetic studies in biological fluids. The use of a stable isotope-labeled internal standard, this compound, in the UPLC-MS/MS method provides better compensation for matrix effects and variability in extraction and ionization, leading to higher accuracy and precision.[1][2]
The RP-HPLC method, while less sensitive, offers a wider linear range in the µg/mL concentration, making it well-suited for the analysis of pharmaceutical formulations where the analyte concentration is higher.[7] It is also a more accessible and cost-effective technique for quality control laboratories.
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS quantification of bimatoprost.
Caption: Experimental workflow for the RP-HPLC-UV quantification of bimatoprost.
Conclusion
The validation of a UPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and accurate approach for the quantification of bimatoprost, particularly in complex biological matrices. While the RP-HPLC with UV detection method offers a viable and cost-effective alternative for routine analysis of pharmaceutical-grade samples, it lacks the sensitivity required for bioanalytical applications. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required limit of quantification, and available instrumentation.
References
The Gold Standard for Prostaglandin Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of prostaglandins, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of different internal standards, primarily focusing on the widely accepted superiority of deuterated standards over structural analogs in liquid chromatography-mass spectrometry (LC-MS) based methods. The information presented is supported by a synthesis of experimental data from various scientific studies.
The use of an internal standard (IS) is indispensable in quantitative bioanalysis to correct for the variability inherent in the analytical workflow, including sample extraction, chromatographic separation, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] In the realm of prostaglandin analysis, the two main types of internal standards employed are stable isotope-labeled (e.g., deuterated) standards and structural analogs.
Deuterated Internal Standards: The Superior Choice
Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium.[2] This substitution results in a different mass-to-charge ratio (m/z), allowing for its distinction from the analyte by the mass spectrometer, while preserving nearly identical chromatographic retention times and ionization efficiencies.[3] This near-identical behavior is the cornerstone of their superior performance in correcting for matrix effects and other sources of analytical variability.[2][4]
Structural analogs, on the other hand, are different chemical compounds with a structure similar to the analyte.[2] While they can offer some degree of normalization, even minor differences in their chemical properties can lead to variations in extraction recovery, chromatographic elution, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the quantification.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The scientific consensus strongly favors the use of deuterated internal standards for achieving the highest data quality in prostaglandin analysis. While a direct head-to-head quantitative comparison for every prostaglandin is not always available in a single study, the compilation of data from multiple sources consistently demonstrates the advantages of using stable isotope-labeled standards.
Below is a summary table illustrating the typical performance characteristics of deuterated internal standards based on data reported in various studies. A direct comparative column for a specific structural analog is challenging to construct due to the lack of comprehensive, direct comparison studies in the available literature. However, the performance of structural analogs is generally acknowledged to be less reliable.[2]
| Performance Parameter | Deuterated Internal Standard (e.g., PGE2-d4, 8-iso-PGF2α-d4) | Structural Analog Internal Standard |
| Recovery | Typically high and consistent with the analyte. For example, studies have reported recoveries for prostaglandins in the range of 75-100%.[1] The use of a deuterated IS helps to accurately correct for any losses during sample preparation. | Recovery can be variable and may not accurately reflect the recovery of the target analyte due to differences in physicochemical properties. |
| Accuracy | High accuracy is consistently achieved. For instance, methods using deuterated standards report accuracy values within a few percent of the nominal concentration (e.g., 95.5–101.8%).[5][6] | Accuracy can be compromised due to differential matrix effects and recovery between the analog and the analyte, potentially leading to significant bias.[7] |
| Precision (CV%) | Excellent precision with low coefficients of variation (CV). Intra-day and inter-day CVs are typically below 5-15%.[8][9][10] | Precision can be poorer, with higher CVs, as the analog may not consistently track the analyte's behavior throughout the analytical process. |
| Matrix Effect Compensation | Effectively compensates for matrix-induced ion suppression or enhancement due to co-elution and identical ionization behavior with the analyte.[2][4] | Inadequate compensation for matrix effects is a significant drawback, as the analog's ionization efficiency can be affected differently by the sample matrix compared to the analyte.[7] |
| Linearity (R²) of Calibration Curve | Consistently high linearity (R² > 0.99) is achieved over a wide dynamic range.[6][8] | Linearity may be acceptable, but the reliability of the quantification at the lower and upper limits can be less certain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate prostaglandin analysis. The following sections outline a typical experimental workflow using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of prostaglandins from biological matrices.[11]
-
Sample Acidification: Acidify the biological sample (e.g., plasma, urine, cell culture supernatant) to a pH of approximately 3-4 with a suitable acid (e.g., formic acid, citric acid) to protonate the carboxylic acid group of the prostaglandins.[8]
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., PGE2-d4) to the acidified sample at the earliest stage of preparation to account for any subsequent analyte loss.[12]
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% ethanol) to remove hydrophilic impurities. A subsequent wash with a non-polar solvent like hexane can help remove neutral lipids.[13]
-
Elution: Elute the prostaglandins and the internal standard from the cartridge with a suitable organic solvent such as ethyl acetate or methyl formate.[13][14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for prostaglandin quantification.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of prostaglandins.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 200-500 µL/min is common.[8]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used to generate deprotonated molecules [M-H]⁻.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For example:
-
Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[15]
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Prostaglandin analysis workflow with an internal standard.
Caption: Decision logic for selecting an internal standard.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. dmbj.org.rs [dmbj.org.rs]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of bimatoprost levels in different patient populations
This guide provides a detailed comparative analysis of bimatoprost levels in various contexts, intended for researchers, scientists, and drug development professionals. We synthesize available experimental data to compare bimatoprost and its active metabolite, bimatoprost acid, concentrations across different formulations and biological matrices. This document also outlines the experimental protocols for quantification and the underlying signaling pathways of bimatoprost's action.
Data Presentation: Quantitative Comparison of Bimatoprost Levels
Systemic and ocular concentrations of bimatoprost are critical determinants of its efficacy and safety. The following tables summarize quantitative data from preclinical and clinical studies, comparing bimatoprost and bimatoprost acid levels under different conditions.
Note on Patient Populations: Direct comparative pharmacokinetic studies measuring bimatoprost levels across diverse human patient populations (e.g., by ethnicity, age, or specific glaucoma subtypes) are limited in publicly available literature. While some studies have evaluated the clinical efficacy, such as intraocular pressure (IOP) reduction, in different ethnic groups, they have not reported corresponding drug concentration levels. For instance, studies have shown that bimatoprost 0.03% effectively lowers IOP in Black Americans with glaucoma or ocular hypertension, with some data suggesting a greater likelihood of achieving clinically relevant IOP reductions compared to other prostaglandin analogs.[1][2][3] However, without pharmacokinetic data, it is unclear if these differences in efficacy are due to variations in drug metabolism, receptor sensitivity, or other physiological factors.
The data presented below primarily compares different formulations of bimatoprost.
Table 1: Bimatoprost and Bimatoprost Acid Concentrations in Aqueous Humor (Human Studies)
| Formulation | Analyte | Cmax (Mean ± SD) | Tmax (post-dose) | Study Population | Citation |
| 0.03% Solution | Bimatoprost | 8.90 ± 4.18 nM (3.01 ± 1.41 ng/mL) | 1 hour | Glaucoma patients with cataracts | [4] |
| 0.03% Solution | Bimatoprost Acid | 35.5 ± 42.2 nM (12.0 ± 14.3 ng/mL) | 2 hours | Glaucoma patients with cataracts | [4] |
| 0.03% Solution | Bimatoprost | 6.81 ± 1.36 nM | 1 hour | Glaucoma patients with cataracts | [5] |
| 0.03% Solution | Bimatoprost Acid | 30.9 ± 16.41 nM | 2 hours | Glaucoma patients with cataracts | [5] |
Table 2: Bimatoprost Acid Concentrations in Aqueous Humor (Preclinical Rabbit Studies)
| Formulation | Time Point | Mean Concentration (± SD) | Animal Model | Citation |
| 0.01% Solution | 90 minutes | 20.8 ± 5.7 ng/mL | Dutch Belted Rabbits | [6] |
| 0.03% Solution | 90 minutes | 45.8 ± 14.3 ng/mL | Dutch Belted Rabbits | [6] |
Table 3: Systemic Plasma Pharmacokinetics of Bimatoprost in Healthy Humans
| Formulation | Dosing Schedule | Cmax (Mean) | Tmax (Mean) | AUC0-t (Mean) | Citation |
| 0.03% Solution | Once daily (Day 14) | 0.0822 ng/mL | 7.9 min | 0.0444 ng·hr/mL | |
| 0.01% Gel (Preservative-Free) | Once daily (Day 15) | Not Reported | Not Reported | 0.5645 ng·min/mL | [7] |
| 0.01% Solution (Preserved) | Once daily (Day 15) | Not Reported | Not Reported | 0.7551 ng·min/mL | [7] |
Experimental Protocols
Accurate quantification of bimatoprost is essential for pharmacokinetic and pharmacodynamic studies. The most common method employed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Quantification of Bimatoprost in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive detection of bimatoprost in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 400 µL of human plasma into a clean tube.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate and n-hexane.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at approximately 1200 rcf for 5 minutes to separate the layers.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of a 30:70 (v/v) solution of acetonitrile and 5mM ammonium formate.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water.
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient program to ensure separation of bimatoprost from matrix components.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for bimatoprost and an internal standard must be established and optimized.
-
Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and selectivity according to regulatory guidelines. A lower limit of quantitation of 0.5 pg/mL in human plasma has been achieved with this methodology.
Mandatory Visualizations
Bimatoprost Quantification Workflow
The following diagram illustrates the general workflow for the quantification of bimatoprost in biological samples using LC-MS/MS.
Caption: Workflow for Bimatoprost Quantification via LC-MS/MS.
Bimatoprost Signaling Pathway in Glaucoma
Bimatoprost, a prostamide, and its active metabolite, bimatoprost acid, lower intraocular pressure by increasing the outflow of aqueous humor. This is primarily achieved through the uveoscleral pathway. The mechanism involves the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor.[8][9] This initiates a downstream signaling cascade involving intracellular calcium mobilization and the activation of protein kinase pathways, which ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle.[10][11]
Caption: Bimatoprost Signaling Pathway for IOP Reduction.
References
- 1. Bimatoprost 0.03% versus travoprost 0.004% in black Americans with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing bimatoprost and travoprost in black Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Clinical Pharmacokinetics of a New Preservative-Free Bimatoprost 0.01% Ophthalmic Gel to Treat Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bimatoprost Quantification: A Comparative Analysis of Accuracy and Precision Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bimatoprost, a potent prostaglandin analog, is critical for pharmacokinetic studies, formulation development, and clinical trial monitoring. This guide provides a comprehensive comparison of the leading analytical methodology—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard—against alternative approaches. The inclusion of supporting experimental data underscores the superior performance of the deuterated standard method in achieving reliable and reproducible results.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of bimatoprost, is widely recognized as the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the specifics of this methodology and provide a clear comparison with other techniques.
Experimental Methodologies: A Detailed Overview
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Bimatoprost Internal Standard
This approach offers the highest sensitivity and selectivity for quantifying bimatoprost in complex biological matrices such as plasma, aqueous humor, and ocular tissues.
Sample Preparation: A common procedure involves protein precipitation followed by liquid-liquid extraction. For instance, ocular tissue samples (40-80 mg) can be homogenized and subjected to protein precipitation with methanol. The resulting supernatant is then extracted with methyl-tert-butyl ether to isolate bimatoprost and its deuterated internal standard.[1] For cosmetic serums, a simpler "dilute and shoot" method may be employed, where the sample is diluted with the mobile phase, centrifuged, and the supernatant is directly injected into the LC-MS/MS system.[2]
Chromatography: Reversed-phase chromatography is typically used to separate bimatoprost from other components. A C18 or a biphenyl column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.02% formic acid) and an organic solvent like acetonitrile.[2]
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both bimatoprost and its deuterated internal standard to ensure specificity and accurate quantification. For example, in the analysis of human aqueous humor and ocular tissues, bimatoprost acid-d4 was used as the internal standard, with specific mass-to-charge ratio (m/z) transitions monitored for both the analyte and the standard.[3]
Alternative Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
This method provides a more accessible and cost-effective alternative to LC-MS/MS, though typically with lower sensitivity and selectivity.
Sample Preparation: Sample preparation for HPLC-UV is often simpler, involving dilution of the sample in the mobile phase.
Chromatography: A C18 column is commonly used with a mobile phase mixture of a buffer (e.g., phosphate buffer pH 3.5) and an organic solvent like acetonitrile.[4] The flow rate is typically around 1 mL/min, and detection is performed at a specific UV wavelength, such as 265 nm.[4]
Internal Standard: While a deuterated standard is not used, a different compound with similar chromatographic behavior, such as agomelatine, may be employed as an internal standard to improve precision.[5]
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative performance data for bimatoprost quantification using LC-MS/MS with a deuterated standard versus alternative HPLC-UV methods.
Table 1: Performance Characteristics of Bimatoprost Quantification Methods
| Parameter | LC-MS/MS with Deuterated Standard | RP-HPLC-UV |
| Linearity Range | 0.25 - 50 ng/mL[6][7] | 6.25 - 100 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.03 mg/kg (~30 ng/mL)[6][7] | 27 µg/mL[4] |
| Limit of Detection (LOD) | 0.01 mg/kg (~10 ng/mL)[6][7] | 9 µg/mL[4] |
Table 2: Accuracy and Precision Data
| Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LC-MS/MS with Deuterated Standard | Quality Control Samples | < 11%[2] | < 11%[2] | > 90%[2] |
| RP-HPLC-UV | Not Specified | 0.630%[4] | 0.529%[4] | 100.28%[4] |
Note: The reported precision and accuracy for the RP-HPLC-UV method may not be directly comparable to the LC-MS/MS method due to differences in the concentration ranges tested and the complexity of the sample matrix.
Experimental Workflow for Bimatoprost Quantification using LC-MS/MS
Caption: Workflow for bimatoprost quantification using LC-MS/MS.
Conclusion
The data clearly demonstrates that LC-MS/MS with a deuterated internal standard offers significantly higher sensitivity (lower LOQ and LOD) compared to RP-HPLC-UV methods. The use of a deuterated standard in LC-MS/MS analysis provides the most robust and reliable approach for bimatoprost quantification by effectively compensating for analytical variability. While RP-HPLC-UV can be a viable option for analyzing formulations with higher concentrations of bimatoprost, for bioanalytical applications requiring high sensitivity and accuracy in complex matrices, the LC-MS/MS method with a deuterated internal standard is unequivocally the superior choice. This ensures the generation of high-quality, reproducible data essential for regulatory submissions and advancing pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for Bimatoprost Assays: Adherence to FDA/ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the assay of bimatopoprost, a prostaglandin analog widely used in the treatment of glaucoma and for cosmetic applications. Method validation is a critical component of the drug development process, ensuring the reliability, accuracy, and consistency of analytical data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH) guidelines. This document outlines the essential validation parameters as stipulated by the recently updated ICH Q2(R2) guidelines and compares common analytical techniques for bimatoprost quantification.[1][2][3][4]
Regulatory Framework: FDA and ICH Guidelines for Method Validation
The validation of analytical procedures is a mandatory requirement for drug registration applications. The ICH Q2(R2) guideline, recently adopted by the FDA, provides a comprehensive framework for validating analytical procedures.[1][5] This revised guideline, along with the new ICH Q14 on Analytical Procedure Development, emphasizes a more efficient, science- and risk-based approach to post-approval change management.[1][2]
The core validation characteristics that must be considered for assay methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][6] Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) are crucial to demonstrate specificity.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[6]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Comparison of Analytical Methods for Bimatoprost Assay
Several analytical techniques have been successfully validated for the quantification of bimatoprost in pharmaceutical formulations and biological matrices. The most common methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ultra-High-Performance Liquid Chromatography (UHPLC) offers a faster and more efficient alternative to conventional HPLC.[9][10]
Below is a summary of performance data from published studies.
Table 1: Comparison of HPLC-UV and UHPLC Methods for Bimatoprost Assay
| Validation Parameter | HPLC-UV Method 1[11] | HPLC-UV Method 2[12] | UHPLC Method[9][10] |
| Linearity Range | 6 - 18 µg/mL | 0.05 - 15 µg/mL | Not explicitly stated, but validated for purity and assay |
| Correlation Coefficient (r²) | 0.999 | 0.9993 | > 0.999 (for impurities) |
| Accuracy (% Recovery) | 99.41% ± 0.49% | 98.83 - 99.38% | Not explicitly stated for assay, but method deemed accurate |
| Precision (%RSD) | Repeatability: 0.30% | Intra-day: 0.11-0.28%, Inter-day: 0.13-0.35% | Not explicitly stated for assay, but method deemed precise |
| LOD | Not Reported | 0.0152 µg/mL | Not explicitly stated for assay |
| LOQ | Not Reported | 0.0461 µg/mL | Not explicitly stated for assay |
Table 2: Performance of LC-MS/MS Methods for Bimatoprost Assay
| Validation Parameter | LC-MS/MS Method 1 (Cosmetic Serums)[13][14] | LC-MS/MS Method 2 (Human Plasma)[15] |
| Linearity Range | 1 - 500 µg/g | 0.2 - 800 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.990 | 0.994 |
| Accuracy (% Error) | < 11% | Not explicitly stated, but method deemed accurate |
| Precision (%CV) | < 11% | < 6% |
| LOD | Not explicitly stated, but LOQ is 1 µg/g | 0.2 pg/mL |
| LOQ | 1 µg/g | 0.5 pg/mL |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Bimatoprost in Ophthalmic Solution[11]
-
Instrumentation: Waters HPLC system with a UV Detector.
-
Column: Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (0.02 M), methanol, and acetonitrile (50:30:20 % v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 210 nm for Bimatoprost.
-
Sample Preparation: 4 mL of the ophthalmic solution (0.03%) is diluted to 100 mL with the mobile phase.
-
Validation: The method was validated according to ICH Q2B guidelines for specificity, linearity, range, accuracy, precision, ruggedness, and robustness. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions.
UHPLC Method for Determination of Chemical Purity and Assay of Bimatoprost[9][10]
-
Instrumentation: Acquity UPLC system with a UV detector.
-
Column: Acquity BEH C8 (150 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.01% H₃PO₄ and acetonitrile. Initial conditions: 80:20 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Validation: The method was fully validated according to ICH Q2(R1) guidelines and was able to separate ten potential impurities.
LC-MS/MS Method for Bimatoprost in Cosmetic Serums[13][14]
-
Instrumentation: Waters Acquity UPLC coupled with a Waters Xevo TQ triple quadrupole mass spectrometer.
-
Column: Kinetex biphenyl (2.1 mm × 100 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 5 mM ammonium acetate with 0.02% formic acid (A) and 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid (B).
-
Detection: Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
Validation: The method was validated for linearity, LOD, LOQ, precision, accuracy, selectivity, carryover, matrix effect, and stability.
Visualizing the Workflow
The following diagrams illustrate the key workflows in method validation and a typical analytical procedure.
Caption: Method Validation Workflow according to ICH Guidelines.
Caption: Experimental Workflow for a Bimatoprost HPLC Assay.
Conclusion
The choice of an analytical method for bimatoprost assay depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. HPLC-UV methods are robust, reliable, and widely used for quality control of pharmaceutical products.[11][12] For higher sensitivity and selectivity, especially in complex biological matrices like plasma or for identifying unknown impurities, LC-MS/MS and UHPLC methods are superior.[9][10][15]
Regardless of the method chosen, rigorous validation according to the current FDA and ICH guidelines is paramount to ensure the generation of high-quality, reliable, and defensible data for regulatory submissions. This guide provides a foundational comparison to aid researchers and drug development professionals in selecting and validating the most appropriate analytical procedure for their bimatoprost assays.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation study (Specificity) of Bimatoprost API by reverse-phase High Performance Liquid Chromatographic method - ProQuest [proquest.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost | CoLab [colab.ws]
- 11. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 12. jchps.com [jchps.com]
- 13. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
A Head-to-Head Battle in Bioanalysis: Deuterated vs. Non-Deuterated Standards for Bimatoprost Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of bimatoprost, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive comparison of using a deuterated internal standard (Bimatoprost-d4) versus a non-deuterated internal standard for the analysis of bimatoprost by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior correction for matrix effects and other sources of variability. This guide presents a side-by-side look at the performance of these two approaches, supported by experimental data from published studies.
Quantitative Performance: A Tale of Two Standards
The following table summarizes the key validation parameters for the quantification of bimatoprost using a deuterated versus a non-deuterated internal standard. The data is compiled from separate studies and illustrates the typical performance differences observed.
| Validation Parameter | Method with Deuterated Standard (Bimatoprost-d4) | Method with Non-Deuterated Standard (Reserpine) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (iris-ciliary body)[1] | 1.0 µg/g (cosmetic serum) |
| 0.2 ng/mL (aqueous humor)[2] | ||
| Linearity (Range) | 0.2–100 ng/mL[2] | 1 - 500 µg/g |
| Correlation Coefficient (r²) | Not explicitly stated, but validated method implies ≥0.99 | ≥ 0.99 |
| Precision (%RSD) | Not explicitly stated, but validated method implies ≤15% | Intra-assay and Inter-assay precision better than 11% |
| Accuracy (%Bias) | Not explicitly stated, but validated method implies within ±15% | Intra-assay and Inter-assay accuracy better than 11% |
The Decisive Advantage of Deuteration
The data highlights that methods employing a deuterated internal standard can achieve significantly lower limits of quantification, enabling the measurement of bimatoprost at much lower concentrations. This is crucial for pharmacokinetic studies where drug levels can be very low. While the precision and accuracy for the non-deuterated standard method are within acceptable limits, the use of a deuterated standard generally leads to even tighter control over these parameters due to its superior ability to compensate for analytical variability.
The core advantage of a deuterated standard lies in its near-identical chemical and physical properties to the analyte, bimatoprost. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively canceling out variations that can affect the accuracy and precision of the results. Non-deuterated standards, being structurally different, may not fully compensate for these variations, leading to a greater potential for error.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of bimatoprost using an internal standard with LC-MS/MS.
Caption: A typical bioanalytical workflow for bimatoprost quantification.
Experimental Protocols
Below are the detailed experimental methodologies for the quantification of bimatoprost using both deuterated and non-deuterated internal standards, as adapted from the cited literature.
Method 1: Quantification of Bimatoprost using a Deuterated Internal Standard (Bimatoprost-d4)
This method is adapted from a study analyzing bimatoprost in ocular tissues.[1][2]
-
Sample Preparation:
-
Ocular tissue samples (iris-ciliary body) were disrupted in a solution of 1.5% ammonium hydroxide in methanol:water (1:1, v/v).
-
After centrifugation, an aliquot of the supernatant was mixed with the internal standard solution (bimatoprost-d4).
-
A 10% formic acid solution was added, and the samples were vortexed.
-
Liquid-liquid extraction was performed using methyl-t-butyl ether.
-
The organic phase was separated, dried under nitrogen, and reconstituted in acetonitrile for analysis.
-
Aqueous humor samples were analyzed by direct injection after the addition of the internal standard.[1]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: Quantification of Bimatoprost using a Non-Deuterated Internal Standard (Reserpine)
This method is adapted from a study analyzing bimatoprost in cosmetic serums.
-
Sample Preparation:
-
100 mg of the cosmetic serum was weighed into a glass tube.
-
5 µL of the internal standard solution (reserpine, 1 mg/mL) was added.
-
995 µL of the HPLC mobile phase was added.
-
The mixture was ultrasonicated for 10 minutes and then centrifuged.
-
10 µL of the clear supernatant was injected into the HPLC-MS/MS system.
-
-
Chromatographic Separation:
-
Column: Kinetex biphenyl 100A (2.1 mm × 100 mm, 2.6 μm)
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v)
-
Gradient: A linear gradient elution was performed.
-
Flow Rate: 0.25 mL/min
-
-
Mass Spectrometric Detection:
-
Instrument: Waters Xevo TQ triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI)
-
Mode: Multiple reaction monitoring (MRM)
-
Conclusion
The choice of internal standard is a pivotal factor in the development of robust and reliable bioanalytical methods for bimatoprost quantification. The evidence strongly supports the use of a deuterated internal standard (Bimatoprost-d4) for achieving the highest levels of accuracy, precision, and sensitivity. While a non-deuterated standard can provide acceptable results, the inherent chemical and physical similarities of a deuterated standard to the analyte make it the superior choice for minimizing analytical variability and ensuring the integrity of quantitative data, particularly in complex biological matrices and when low detection limits are required. For researchers and drug development professionals, investing in a deuterated standard is a critical step towards generating high-quality, defensible data.
References
- 1. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
Justification for the Selection of Bimatoprost Acid-d4 as an Internal Standard in Bioanalytical Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. The use of a suitable internal standard (IS) is critical for mitigating variability introduced during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3] This guide provides a comprehensive justification for the selection of Bimatoprost acid-d4 as a preferred internal standard for the bioanalysis of Bimatoprost and its active metabolite, Bimatoprost acid, as well as other structurally related prostaglandins.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variations in extraction recovery, matrix effects, and instrument response.[1][2][4] Stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard" in LC-MS bioanalysis.[1] By incorporating stable isotopes such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample processing and analysis.[1] This co-elution and similar ionization behavior allow for effective correction of signal suppression or enhancement caused by the sample matrix.[1][5]
Bimatoprost and its Metabolism
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) used to reduce intraocular pressure.[6][7] It is a prodrug that undergoes hydrolysis in ocular tissues to form its biologically active free acid metabolite, Bimatoprost acid (17-phenyl-trinor PGF2α).[7][8] Therefore, for a comprehensive pharmacokinetic assessment, it is often necessary to quantify both Bimatoprost and Bimatoprost acid.
Justification for this compound as the Internal Standard of Choice
This compound is the deuterated form of the active metabolite of Bimatoprost.[6] Its selection as an internal standard is justified by several key performance characteristics that align with the principles of robust bioanalytical method validation as outlined by regulatory bodies like the FDA.[9][10][11][12][13]
Structural Similarity and Physicochemical Mimicry
As a stable isotope-labeled analog of the active metabolite, this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the endogenous Bimatoprost acid. This close structural resemblance ensures that any variations affecting the analyte during sample preparation and analysis will similarly affect the internal standard, leading to a consistent analyte-to-IS peak area ratio and, consequently, accurate quantification.
The following diagram illustrates the logical basis for selecting a stable isotope-labeled internal standard.
Caption: Logical workflow demonstrating how a stable isotope-labeled internal standard compensates for analytical variability.
Comparative Performance Data
While direct head-to-head published studies exhaustively comparing this compound with all other potential internal standards are limited, the established principles of bioanalysis and available data on similar compounds strongly support its superiority over structural analogs that are not isotopically labeled. For instance, using a non-isotopically labeled prostaglandin analog could lead to differences in chromatographic retention and ionization response, potentially compromising data accuracy.
The table below summarizes the expected performance characteristics of this compound compared to a hypothetical non-isotopically labeled structural analog internal standard.
| Performance Parameter | This compound (SIL-IS) | Non-Isotopically Labeled Structural Analog IS | Justification |
| Chromatographic Retention Time | Nearly identical to Bimatoprost acid | May differ slightly | Deuteration can cause a minor shift, but it is generally negligible and ensures co-elution, which is critical for matrix effect compensation.[1] A different chemical structure will likely have a more significant and less predictable difference in retention. |
| Extraction Recovery | Expected to be identical to Bimatoprost acid | May differ | As a structural analog, the extraction behavior should be similar, but minor differences in polarity can lead to variations. The SIL-IS will have virtually the same extraction profile.[1] |
| Ionization Efficiency | Nearly identical to Bimatoprost acid | May differ | This is a critical parameter. The SIL-IS will experience the same degree of ion suppression or enhancement as the analyte.[1] A different molecule, even if structurally similar, can have a different ionization efficiency, leading to inaccurate results. |
| Matrix Effect Compensation | High | Moderate to Low | Due to the near-identical physicochemical properties and co-elution, the SIL-IS provides the most effective compensation for matrix effects.[5] |
| Availability and Purity | Commercially available with high isotopic purity | Varies | The purity of the internal standard is crucial to avoid interference with the analyte.[4] |
Experimental Protocol: Quantification of Bimatoprost and Bimatoprost Acid in Aqueous Humor
The following is a representative experimental protocol for the simultaneous quantification of Bimatoprost and Bimatoprost acid in aqueous humor using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 50 µL of aqueous humor, add 150 µL of methanol containing this compound (internal standard) at a concentration of 10 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Bimatoprost, Bimatoprost acid, and any potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive for Bimatoprost and Negative for Bimatoprost acid and its d4-IS.
-
MRM Transitions:
-
Bimatoprost: [M+H]⁺ > specific product ion
-
Bimatoprost acid: [M-H]⁻ > specific product ion
-
This compound: [M-H]⁻ > specific product ion (with a 4 Da mass shift from the non-labeled acid)
-
The diagram below illustrates the general experimental workflow.
Caption: A typical sample preparation and analysis workflow for prostaglandin quantification.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This compound, as a stable isotope-labeled analog of the active metabolite of Bimatoprost, represents the optimal choice for the quantification of Bimatoprost and Bimatoprost acid. Its use ensures high accuracy and precision by effectively compensating for variability during sample preparation and analysis, thereby meeting the stringent requirements of regulatory guidelines. For researchers in drug development and related fields, the use of this compound as an internal standard provides the highest level of confidence in the generated bioanalytical data.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
Safety Operating Guide
Safe Disposal of Bimatoprost Acid-d4: A Guide for Laboratory Professionals
Proper management and disposal of Bimatoprost acid-d4 are critical for ensuring laboratory safety and environmental protection. As a deuterated prostaglandin analog, this compound shares the potent biological activity of its parent compound, Bimatoprost. It is classified as a hazardous chemical, primarily due to its reproductive toxicity.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to researchers and the environment.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for research, scientific, and drug development professionals. All procedures should be performed in accordance with local, state, and federal regulations.
Hazard Identification and Classification
Before handling, it is crucial to understand the hazards associated with this compound. This information, summarized from safety data sheets (SDS), informs the necessary precautions for handling and disposal.
| Hazard Classification | Description | GHS Code | Citations |
| Reproductive Toxicity | May damage fertility or the unborn child. This compound has the potential to induce premature labor or abortion. | Category 1B, H360 | [1][2] |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4, H302 | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2, H315 | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A, H319 | [3] |
| Respiratory Irritation | May cause respiratory tract irritation. | Category 3, H335 | [3] |
| Target Organ Effects | Affects eyes, skin, respiratory system, and reproductive system. | - | [1] |
Core Disposal Protocol for this compound
Disposal of this compound and any materials contaminated with it must be managed through an approved hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[4][5]
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Eye Protection: Use chemical safety goggles or eyeglasses with side shields.[3][4]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][4]
-
Respiratory Protection: If handling the powder outside of a ventilated enclosure or if dust may be generated, use a NIOSH-approved respirator.[1][4]
Step 2: Segregate Hazardous Waste Proper segregation is the first step in the waste disposal stream. This compound waste must be collected separately from non-hazardous waste.
-
Solid Waste: This includes unused or expired pure compounds, contaminated gloves, bench paper, pipette tips, and vials.
-
Liquid Waste: This includes solutions containing this compound.
-
Sharps Waste: Contaminated needles and syringes must be placed in a designated sharps container for hazardous waste.
Step 3: Use Designated Hazardous Waste Containers
-
Collect waste in a container that is durable, leak-proof, and has a secure lid.[1][2]
-
The container must be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) container is suitable.
-
Keep containers closed at all times, except when adding waste.[1][2]
Step 4: Label Waste Containers Clearly
-
Label the container with the words "Hazardous Waste" as soon as you begin collecting waste.[5]
-
Clearly identify the contents, including the full chemical name: "this compound".
-
List all constituents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Reproductive Toxin," "Toxic").
Step 5: Store Waste in a Secure Location
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure, secondary containment area away from general lab traffic.
-
Do not accumulate waste for more than 9 months.[5]
Step 6: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to transport the waste off-site yourself.
Protocol for Accidental Spill Cleanup
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity.
- Restrict access to the spill area.
2. Assemble Materials and Don PPE:
- Gather a chemical spill kit containing absorbent pads or materials (e.g., diatomite, universal binders), waste bags, and decontamination solutions.[3]
- Don the full PPE as described in Step 1 of the Core Disposal Protocol.
3. Contain and Absorb the Spill:
- For Solid (Powder) Spills: Gently cover the spill with damp paper towels to avoid raising dust.[1] Carefully scoop the material into the hazardous waste container.
- For Liquid Spills: Cover the spill with an appropriate absorbent material, starting from the outside and working inward.[3]
4. Clean and Decontaminate the Area:
- Once the gross material is removed, decontaminate the spill surface. Scrub the area with alcohol or another suitable solvent.[3]
- Wipe the area clean with fresh paper towels.
- Place all cleanup materials (absorbent pads, contaminated gloves, towels) into the designated hazardous waste container.[1]
5. Dispose of Cleanup Waste:
- Seal and label the waste container as described previously.
- Arrange for pickup and disposal through your institution's EH&S office.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Bimatoprost Acid-d4
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Bimatoprost acid-d4. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, operational framework for the use of this potent prostaglandin analog.
This compound is a deuterated form of Bimatoprost acid, an F-series prostaglandin analog.[1] While specific safety data for the deuterated compound is limited, the following guidance is based on the known properties of Bimatoprost and other potent pharmaceutical compounds. Bimatoprost may be harmful if swallowed and can cause irritation to the mucous membranes and upper respiratory tract.[2] It may also be harmful through inhalation or skin absorption and can cause eye, skin, or respiratory system irritation.[2]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Unpacking and Initial Storage | - Disposable, cleanroom-grade face mask or N95 respirator[3] - Long-sleeved, seamless, disposable gown with tight-fitting cuffs[3] - Double gloves (chemical-resistant) - Safety goggles or face shield[3] - Shoe covers[3] |
| Weighing and Aliquoting | - Full-face powered air-purifying respirator (PAPR) for highly potent compounds[4][5] - Head-to-toe "bunny suit" coveralls[3] - Double gloves (chemical-resistant) - Safety goggles or integrated face shield of PAPR - Shoe covers[3] |
| Solution Preparation and Handling | - Laboratory coat or disposable gown - Single pair of chemical-resistant gloves - Safety glasses with side shields |
| Waste Disposal | - Long-sleeved, seamless, disposable gown[3] - Double gloves (chemical-resistant) - Safety goggles or face shield[3] - Shoe covers[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with potent compounds like this compound. The following workflow diagram illustrates the key stages of handling, from receiving to disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Solubilization of this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
-
Preparation of the Work Area:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a containment glove box.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure all necessary equipment (analytical balance, spatulas, weigh boats, vials, solvent) is inside the containment area.
-
-
Donning Personal Protective Equipment:
-
Put on all required PPE as specified in the table for "Weighing and Aliquoting."
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of this compound from the primary container to a tared weigh boat using a dedicated spatula.
-
Perform this operation slowly to minimize the generation of airborne particles.
-
Record the exact weight.
-
-
Transfer and Solubilization:
-
Carefully transfer the weighed compound into an appropriate vial.
-
Add the desired volume of a suitable solvent (e.g., DMSO, Ethanol) to the vial to achieve the target concentration.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C, in a designated and locked freezer.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. - Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (vials, pipette tips, etc.) | - Place in a designated, sealed hazardous waste container. - Do not mix with general laboratory waste. |
| Contaminated PPE (gloves, gowns, etc.) | - Remove PPE carefully to avoid skin contact with the contaminated outer surface. - Dispose of in a designated hazardous waste container immediately after use. |
| Liquid Waste (unused solutions) | - Collect in a sealed, properly labeled hazardous waste container. - The container should be compatible with the solvent used. |
Signaling Pathway Context
Bimatoprost is a prostaglandin analog that acts as a potent FP receptor agonist.[1] Prostaglandins are involved in various physiological processes, including inflammation and the regulation of intraocular pressure. The simplified diagram below illustrates the general context of prostaglandin signaling.
Caption: Overview of the prostaglandin synthesis and signaling pathway.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
